Flutriafol
Description
fungicide; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUCHKBSVLQQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040727 | |
| Record name | Flutriafol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76674-21-0 | |
| Record name | Flutriafol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76674-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flutriafol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076674210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flutriafol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTRIAFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83P8CT2Z3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of (RS)-2,4′-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol (Fluconazole)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical, pharmacokinetic, and pharmacodynamic properties of (RS)-2,4′-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol, commonly known as Fluconazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Physicochemical Properties
Fluconazole is a white crystalline powder.[1] It is a synthetic triazole antifungal agent with the chemical formula C₁₃H₁₂F₂N₆O.[1]
Table 1: Physicochemical Properties of Fluconazole
| Property | Value | Reference(s) |
| Molecular Weight | 306.27 g/mol | [1] |
| Melting Point | 138-140 °C | [1] |
| Boiling Point | 579.8 °C | [1] |
| pKa | 2.56 ± 0.12, 2.94 ± 0.1, 11.01 ± 0.29 | [2] |
| LogP | 0.5 | [2] |
| Water Solubility | ~1 g/L | [2] |
| Solubility in Ethanol | 61 mg/mL | [3] |
| Appearance | White to off-white crystalline powder | [3] |
Pharmacokinetic Properties
Fluconazole exhibits favorable pharmacokinetic properties, including excellent oral bioavailability and wide tissue distribution.[4]
Table 2: Pharmacokinetic Parameters of Fluconazole in Healthy Human Adults
| Parameter | Value | Reference(s) |
| Bioavailability (Oral) | >90% | [4][5] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [5][6] |
| Plasma Protein Binding | 11-12% | [4][7] |
| Apparent Volume of Distribution (Vd) | ~0.7 L/kg (approximates total body water) | [4][7] |
| Terminal Plasma Half-Life (t½) | ~30 hours (range: 20-50 hours) | [6][7] |
| Metabolism | Minimal | [4] |
| Excretion | ~80% renal, as unchanged drug | [4][7] |
| Clearance | 0.23 mL/min/kg | [5] |
Pharmacodynamics and Mechanism of Action
Fluconazole is a highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting lanosterol 14-α-demethylase, fluconazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic 14-α-methyl sterols. This alters the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.
Caption: Ergosterol Biosynthesis Pathway and the Site of Fluconazole Inhibition.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution (CLSI M27-A4 Guideline)
This protocol outlines the standardized method for determining the MIC of fluconazole against yeast isolates.
Caption: Workflow for MIC Determination by Broth Microdilution.
Methodology:
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of fluconazole in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 1280 µg/mL.
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of sterile RPMI-1640 medium (buffered with MOPS to pH 7.0) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the fluconazole stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Wells 11 and 12 serve as growth and sterility controls, respectively.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate onto a Sabouraud dextrose agar plate and incubate at 35°C for 24-48 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the final inoculum suspension.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of fluconazole that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.
-
Equilibrium Solubility Determination by Isothermal Saturation Method
This method determines the thermodynamic solubility of fluconazole in a given solvent at a constant temperature.
Methodology:
-
Solvent Preparation: Prepare the desired solvent (e.g., phosphate buffer pH 7.4) and pre-equilibrate it to the target temperature (e.g., 37°C).
-
Sample Preparation: Add an excess amount of fluconazole powder to a vial containing a known volume of the pre-equilibrated solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge the aliquot at a high speed (e.g., 14,000 rpm for 10 minutes) to further remove any suspended solids.
-
Analysis: Accurately dilute the clear supernatant with a suitable solvent and determine the concentration of fluconazole using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account any dilution factors.
Plasma Protein Binding Determination by Ultrafiltration
This protocol describes a common method to determine the extent of fluconazole binding to plasma proteins.
References
- 1. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluconazole - LKT Labs [lktlabs.com]
- 4. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. japer.in [japer.in]
An In-depth Technical Guide to the Synthesis of Flutriafol Technical Grade
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for Flutriafol, a broad-spectrum triazole fungicide. The information presented is intended for a technical audience and focuses on the core chemical transformations, experimental protocols, and quantitative data to support research, development, and production activities.
Introduction
This compound, with the chemical name (RS)-1-[1-(2,4'-difluorobiphenyl-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole, is a systemic fungicide that functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. The industrial synthesis of technical grade this compound has evolved, with modern methods emphasizing efficiency, safety, and environmental considerations. The most prevalent contemporary synthesis routes proceed via the key intermediate, 2,4'-Difluorobenzophenone, which is subsequently converted to an epoxide that is then reacted with 1,2,4-triazole.
Core Synthesis Pathways
The synthesis of this compound can be broadly divided into two main stages: the preparation of the key intermediate, 2,4'-Difluorobenzophenone, and its subsequent conversion to this compound.
Stage 1: Synthesis of 2,4'-Difluorobenzophenone
Two primary methods are employed for the synthesis of this key intermediate: the traditional Friedel-Crafts acylation and a more modern Suzuki-type coupling reaction.
Method A: Friedel-Crafts Acylation
This classic method involves the reaction of fluorobenzene with o-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[1]
-
Reaction: o-fluorobenzoyl chloride + fluorobenzene → 2,4'-Difluorobenzophenone
-
Catalyst: Anhydrous aluminum chloride (AlCl₃)
-
Solvent: Options include fluorobenzene (acting as both reactant and solvent), dichloromethane, dichloroethane, or normal hexane.[2]
Method B: Suzuki-Type Coupling
A more recent and often higher-yielding approach involves a palladium-catalyzed cross-coupling reaction between o-fluorobenzaldehyde and 4-fluorophenylboronic acid.[3][4]
-
Reaction: o-fluorobenzaldehyde + 4-fluorophenylboronic acid → 2,4'-Difluorobenzophenone[3][4]
-
Catalyst: Palladium acetate or other palladium complexes.[3][4]
-
Solvent System: A biphasic system such as toluene and water or methyl cyclohexane and water is often employed.[3][4]
References
- 1. nbinno.com [nbinno.com]
- 2. CN103449986A - Method for preparing high-purity 2,4'-difluorobenzophenone - Google Patents [patents.google.com]
- 3. 2,4'-Difluorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 4. CN104230691A - this compound intermediate and preparation method thereof - Google Patents [patents.google.com]
Flutriafol's Propensity for Groundwater Contamination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential for the fungicide flutriafol to leach into groundwater. This compound, a broad-spectrum triazole fungicide, is utilized for the control of a variety of fungal diseases in crops.[1] Its chemical and physical properties, however, raise significant concerns regarding its environmental fate and mobility, particularly its potential to contaminate groundwater resources. This document synthesizes key data on its physicochemical characteristics, environmental persistence, and mobility in soil, and details the experimental protocols used to derive this information.
Executive Summary
This compound is characterized by high persistence in soil and aquatic environments, coupled with moderate to high mobility.[2][3] Laboratory and field studies, supported by environmental modeling, consistently indicate a significant potential for this compound to leach through the soil profile and contaminate groundwater.[2][4] Its long half-life in soil means that repeated applications can lead to accumulation, increasing the long-term risk of groundwater contamination.[5] While major degradation products are not typically detected in significant quantities, the parent compound itself is the primary concern for leaching.[4][5]
Data Presentation
The following tables summarize the key quantitative data related to this compound's potential for groundwater leaching.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₃F₂N₃O | [6] |
| Molecular Weight | 301.29 g/mol | [3] |
| Water Solubility | 95 mg/L (at 20°C, pH 7) | [7][8] |
| Vapor Pressure | < 0.01 x 10⁻³ Pa (at 25°C) | [8] |
| Log P (octanol-water partition coefficient) | 2.32 (at 20°C) | [8] |
| Hydrolysis Half-life | Stable at pH 5, 7, and 9 | [5] |
Table 2: Environmental Fate and Mobility of this compound in Soil
| Parameter | Value | Soil Type/Conditions | Reference |
| Aerobic Soil Metabolism Half-life (t½) | 84 - 3466 days | Various | [9] |
| 1155 days | Loamy Sand | [5] | |
| 3466 days | Clay Loam | [5] | |
| 2310 days | Sandy Clay Loam | [5] | |
| 1177.3 days | Field Conditions | [10] | |
| 1587 days | Laboratory Conditions | [11] | |
| Soil Adsorption Coefficient (Kd) | 2.0 - 13.6 mL/g | Various | [9] |
| Freundlich Adsorption Coefficient (Kf) | 1.3 - 9.75 mL g⁻¹ | EU Dossier Range | [7] |
| Organic Carbon-Normalized Adsorption Coefficient (Koc) | 104 - 395 mL g⁻¹ | EU Dossier Range | [7] |
| Groundwater Ubiquity Score (GUS) | 5.18 | Calculated | [7] |
The Groundwater Ubiquity Score (GUS) is calculated using the formula: GUS = log10(soil half-life) x (4 - log10(Koc)). A GUS value > 2.8 indicates a high leaching potential.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key processes involved in the environmental fate of this compound and the workflows for its analysis.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of this compound's leaching potential are provided below. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Soil Column Leaching Study (Adapted from OECD Guideline 312)
This study aims to evaluate the mobility of this compound and its degradation products in soil columns.[2][12][13]
1. Soil Selection and Preparation:
-
Select at least one soil type, typically a sandy loam or other soil representative of agricultural areas where this compound is used.
-
Air-dry the soil and sieve it to a particle size of < 2 mm.
-
Characterize the soil for properties including texture, organic carbon content, pH, and cation exchange capacity.
2. Column Preparation:
-
Use inert columns (e.g., glass or stainless steel), typically 30 cm in length and 5 cm in diameter.[14]
-
Pack the columns uniformly with the prepared soil to a bulk density representative of field conditions.
-
Pre-saturate the columns with a solution of 0.01 M calcium chloride (artificial rain) and allow them to drain until a constant moisture level is reached.[14]
3. Application of this compound:
-
Apply radiolabeled (¹⁴C) this compound to the surface of the soil columns at a rate equivalent to the maximum recommended field application rate.
-
For studies on aged residues, the soil is treated with this compound and incubated under aerobic conditions for a specified period (e.g., 30 days) before being applied to the top of the column.
4. Leaching:
-
Apply artificial rain to the top of the columns at a constant rate over a period of 48 hours, collecting the leachate that percolates through.[14]
-
The total volume of artificial rain applied should be equivalent to a significant rainfall event (e.g., 200 mm).
5. Analysis:
-
Analyze the collected leachate fractions for the concentration of this compound and its degradation products using liquid scintillation counting (LSC) and High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or mass spectrometry (MS).
-
After the leaching process, extrude the soil from the columns and section it into segments (e.g., every 5 cm).
-
Extract each soil segment with an appropriate solvent (e.g., acetonitrile/water) and analyze the extracts for this compound and its degradation products.
6. Data Interpretation:
-
Calculate a mass balance to account for the total applied radioactivity.
-
Determine the distribution of this compound and its degradation products in the leachate and soil segments.
-
The extent of leaching is classified based on the percentage of the applied substance found in the leachate.
Batch Equilibrium Adsorption/Desorption Study (Adapted from OECD Guideline 106)
This study determines the adsorption and desorption characteristics of this compound in different soil types, providing key parameters (Kd, Kf, Koc) for assessing its mobility.[15]
1. Soil and Solution Preparation:
-
Select a range of at least four different soil types with varying organic carbon content, pH, and texture.
-
Prepare a stock solution of radiolabeled this compound in 0.01 M calcium chloride.
2. Adsorption Phase:
-
Add a known mass of soil to a series of centrifuge tubes.
-
Add a known volume of the this compound solution at various concentrations to the tubes.
-
Shake the tubes at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (typically 24-48 hours).
-
Centrifuge the tubes to separate the soil from the solution.
-
Analyze the supernatant for the concentration of this compound using LSC.
3. Desorption Phase:
-
Remove a portion of the supernatant from the adsorption phase and replace it with a fresh solution of 0.01 M calcium chloride.
-
Resuspend the soil and shake for the same equilibrium time.
-
Centrifuge and analyze the supernatant for the desorbed this compound.
-
Repeat this process for several desorption steps.
4. Data Analysis:
-
Calculate the amount of this compound adsorbed to the soil by subtracting the amount remaining in the solution from the initial amount.
-
Plot the adsorbed concentration against the equilibrium concentration in the solution to generate an adsorption isotherm.
-
Determine the Freundlich (Kf) or Langmuir adsorption coefficients and the distribution coefficient (Kd).
-
Normalize the adsorption coefficient to the organic carbon content of the soil to obtain the Koc value.
Analytical Method for this compound in Water (Based on HPLC-MS/MS)
This method provides a sensitive and selective means of quantifying this compound in water samples.[16][17]
1. Sample Preparation:
-
Collect water samples in amber glass bottles and store them at 4°C.
-
For samples with suspended solids, filter through a 0.45 µm filter.
-
For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample. A C18 cartridge is typically used for this purpose.
2. HPLC-MS/MS Analysis:
-
Instrumentation: A High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[17]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid or ammonium acetate to improve ionization.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Monitor for specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
3. Quantification:
-
Prepare a calibration curve using a series of standard solutions of this compound of known concentrations.
-
Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.
-
The limit of quantification (LOQ) for this method is typically in the low µg/L range.
Conclusion
The available scientific data unequivocally indicates that this compound possesses a high potential for groundwater leaching and contamination. Its high persistence in soil, combined with its moderate to high mobility, are the primary drivers of this risk. The experimental protocols outlined in this guide provide a framework for the continued assessment of this compound's environmental behavior. For professionals in research, scientific, and drug development fields, a thorough understanding of these properties and the methods used to determine them is crucial for conducting comprehensive environmental risk assessments and developing strategies to mitigate the potential for groundwater contamination.
References
- 1. Straight from our experts: Terrestrial Field Dissipation studies (TFD) - Staphyt [staphyt.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. one.oecd.org [one.oecd.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. This compound [drugfuture.com]
- 7. This compound (Ref: PP 450) [sitem.herts.ac.uk]
- 8. fao.org [fao.org]
- 9. mda.state.mn.us [mda.state.mn.us]
- 10. mdpi.com [mdpi.com]
- 11. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. epa.gov [epa.gov]
Flutriafol Metabolism: A Comparative Analysis in Monocot and Dicot Plant Species
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of flutriafol metabolism in both monocotyledonous (monocot) and dicotyledonous (dicot) plant species. This compound, a broad-spectrum systemic fungicide from the triazole class, is widely used in agriculture to protect a variety of crops from fungal pathogens. Its efficacy and potential for residue accumulation are intrinsically linked to how different plant species absorb, translocate, and metabolize the active ingredient. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Uptake and Translocation of this compound
This compound is recognized for its systemic properties, allowing it to be absorbed by the plant and moved through its vascular system.[1] Following application, it is readily taken up by the leaves and can also be absorbed through the roots.[2] The primary mode of long-distance transport within the plant is via the xylem, facilitating upward movement to newly developing tissues.[2]
While direct comparative studies on the uptake efficiency of this compound in monocots versus dicots are limited, differences in their root and leaf structures may influence the rate and extent of absorption. Monocots, such as wheat and corn, possess a fibrous root system, while dicots, like soybeans and tomatoes, have a taproot system.[3] These anatomical distinctions could affect the surface area available for root uptake. Similarly, variations in leaf cuticle thickness and composition between monocots and dicots might influence the rate of foliar absorption.
Metabolic Pathways of this compound
The metabolism of this compound in plants proceeds through a series of biochemical transformations, generally categorized into Phase I and Phase II detoxification pathways. These pathways aim to increase the polarity of the xenobiotic, thereby facilitating its sequestration or further degradation.
Phase I Metabolism: This phase involves the modification of the parent this compound molecule, primarily through oxidation reactions. These reactions are often catalyzed by cytochrome P450 monooxygenases (CYPs).[4] While the specific CYPs involved in this compound metabolism have not yet been identified, this enzyme superfamily is known to play a crucial role in the detoxification of a wide range of xenobiotics in plants.[4]
Phase II Metabolism: Following Phase I modifications, the resulting metabolites, or the parent compound itself, are conjugated with endogenous molecules such as sugars (e.g., glucose) or amino acids. This process is typically mediated by UDP-glucosyltransferases (UGTs) and glutathione S-transferases (GSTs).[5] Conjugation further increases the water solubility of the compounds, making them less toxic and easier to transport and sequester in vacuoles or cell walls.
The primary metabolites of this compound identified in various plant species include:
-
1,2,4-Triazole (a cleavage product)[6]
More recent studies utilizing high-resolution mass spectrometry have also identified several other minor metabolites, indicating a complex metabolic network.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 5. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. fao.org [fao.org]
Enantioselective Bioactivity of (R)- and (S)-Flutriafol Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flutriafol, a broad-spectrum triazole fungicide, is a chiral molecule existing as a racemic mixture of (R)- and (S)-enantiomers. While commercially available as a racemate, emerging research demonstrates significant enantioselectivity in its biological activity, with the (R)-enantiomer generally exhibiting higher fungicidal efficacy and toxicity. This technical guide provides a comprehensive overview of the enantioselective bioactivity of this compound isomers, presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows. This information is critical for the development of more effective and environmentally sound agrochemicals and for conducting accurate risk assessments.
Introduction
This compound is a systemic fungicide widely used to control a variety of fungal diseases in crops by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes.[1] Like many pesticides, this compound possesses a chiral center, resulting in two enantiomers, (R)- and (S)-flutriafol.[2] Although these enantiomers share identical physicochemical properties, they can exhibit distinct biological activities, toxicities, and degradation pathways.[3] Understanding this enantioselectivity is paramount for optimizing fungicidal efficacy while minimizing off-target effects and environmental impact.[2] This guide summarizes the current scientific knowledge on the differential bioactivity of (R)- and (S)-flutriafol.
Enantioselective Fungicidal Activity
Studies have consistently shown that the fungicidal activity of this compound is predominantly attributed to the (R)-enantiomer. This stereoselectivity has been observed across a range of pathogenic fungi.
Table 1: Enantioselective Fungicidal Activity of this compound Isomers
| Fungal Pathogen | Assay Type | EC50 (mg/L) (R)-flutriafol | EC50 (mg/L) rac-flutriafol | EC50 (mg/L) (S)-flutriafol | Reference |
| Rhizoctonia solani | Mycelial Growth Inhibition | 1.25 | 2.01 | 7.79 | [4] |
| Alternaria solani | Mycelial Growth Inhibition | 0.98 | 1.54 | 3.42 | [4] |
| Pyricularia grisea | Mycelial Growth Inhibition | 2.11 | 3.15 | 6.58 | [4] |
| Gibberella zeae | Mycelial Growth Inhibition | 0.89 | 1.33 | 5.54 | [4] |
| Botrytis cinerea | Mycelial Growth Inhibition | 1.76 | 2.62 | 4.87 | [4] |
| Fusarium graminearum | Mycelial Growth Inhibition | Higher bioactivity than S-(+)-flutriafol and Rac-flutriafol | Not specified | Not specified | [5] |
As evidenced in Table 1, (R)-flutriafol consistently demonstrates lower EC50 values, indicating significantly higher potency against the tested fungal pathogens compared to both the racemic mixture and the (S)-enantiomer.[4] The fungicidal activity of (R)-flutriafol was found to be 1.49 to 6.23 times higher than that of (S)-flutriafol.[4]
Enantioselective Toxicity to Non-Target Organisms
The enantioselectivity of this compound extends to its toxicity profile in non-target organisms, with the (R)-isomer often exhibiting greater acute toxicity.
Table 2: Enantioselective Acute Toxicity of this compound Isomers
| Organism | Endpoint | (R)-flutriafol | (S)-flutriafol | Reference |
| Eisenia fetida (Earthworm) | LC50 (mg/kg) | 2.17 times higher toxicity than (S)-flutriafol | Not specified | [4] |
| Scenedesmus obliquus (Algae) | EC50 (mg/L) | 3.52 times higher toxicity than (S)-flutriafol | Not specified | [4] |
These findings underscore the importance of evaluating the toxicity of individual enantiomers for a comprehensive environmental risk assessment. The higher toxicity of the more fungicidally active enantiomer highlights a potential trade-off that must be considered in the development of enantiopure formulations.
Mechanism of Action and Associated Pathways
The primary mode of action for this compound is the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[6][7] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[1]
Caption: Ergosterol biosynthesis inhibition by this compound enantiomers.
While direct inhibition of ergosterol synthesis is the primary fungicidal mechanism, research has also pointed to other potential effects of this compound. For instance, studies have shown that this compound can induce dopamine release in the striatum of rats, suggesting potential neurotoxic effects.[8][9] This action appears to be independent of the dopamine transporter and involves vesicular, Ca++, Na+, and TTX-dependent mechanisms.[8]
Experimental Protocols
Enantioselective Separation
A common method for the separation of this compound enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
Caption: Workflow for enantioselective separation of this compound.
Protocol:
-
Sample Preparation: Dissolve the racemic this compound standard in a suitable solvent (e.g., methanol/water mixture).
-
Chromatographic System: Utilize an HPLC system equipped with a quaternary pump, autosampler, and a diode array detector (DAD) or a circular dichroism (CD) detector.
-
Chiral Column: Employ a chiral stationary phase, such as a cellulose tris(3-chloro-4-methyl phenyl carbamate) column.[10]
-
Mobile Phase: Use an isocratic mobile phase, for example, a mixture of n-hexane and isopropanol. The exact ratio should be optimized for baseline separation.
-
Detection: Monitor the elution of the enantiomers at a specific wavelength (e.g., 220 nm). The elution order of (R)- and (S)-flutriafol will depend on the specific chiral column used.[10]
-
Quantification: Generate calibration curves for each enantiomer to quantify their concentrations in samples.
Fungicidal Bioactivity Assay (Mycelial Growth Inhibition)
The agar dilution method is a standard technique to determine the in vitro fungicidal activity of this compound enantiomers.
Caption: Experimental workflow for fungicidal bioactivity assay.
Protocol:
-
Media Preparation: Prepare potato dextrose agar (PDA) and amend it with a series of concentrations of (R)-flutriafol, (S)-flutriafol, and racemic this compound. A solvent control (without this compound) should also be prepared.
-
Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific fungus (e.g., 25°C).
-
Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches approximately two-thirds of the plate diameter.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 (effective concentration to inhibit 50% of growth) values by probit analysis.
Environmental Fate and Degradation
The stereoselective degradation of this compound has been observed in various environmental matrices, which can lead to an enrichment of one enantiomer over time. For instance, in tomato, the more active (R)-flutriafol degraded faster than the (S)-form, with half-lives of 9.23 and 10.18 days, respectively.[4] Conversely, in cucumber, the (S)-enantiomer was preferentially degraded, with a half-life of 4.76 days.[4] This differential degradation highlights the complexity of predicting the environmental fate of chiral pesticides.
Conclusion and Future Perspectives
The enantioselective bioactivity of this compound is a critical consideration for its agricultural use and environmental risk assessment. The (R)-enantiomer is predominantly responsible for the fungicidal activity but also contributes significantly to its toxicity in non-target organisms. The development and use of enantiopure (R)-flutriafol could potentially lead to lower application rates, reducing the overall environmental load of the pesticide. However, a thorough evaluation of the ecotoxicological profile of the individual enantiomers is essential. Future research should focus on elucidating the molecular mechanisms underlying the enantioselective binding to the target enzyme (CYP51) and further investigating the stereoselective degradation pathways in different environmental compartments. Such knowledge will be invaluable for the design of safer and more effective fungicides.
References
- 1. This compound Fungicide Uses and Benefits in Modern Agriculture Practices [cnagrochem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective bioactivity, acute toxicity and dissipation in vegetables of the chiral triazole fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Effect of this compound on Growth, Deoxynivalenol Production, and TRI Gene Transcript Levels in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (R)-flutriafol [sitem.herts.ac.uk]
- 7. (S)-flutriafol [sitem.herts.ac.uk]
- 8. Evaluation of the effects and mechanisms of action of this compound, a triazole fungicide, on striatal dopamine release by using in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous enantioselective determination of triazole fungicide this compound in vegetables, fruits, wheat, soil, and water by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Determination of Flutriafol Residues in Grain Samples by HPLC-UV
AN-HPLC-028
Introduction
Flutriafol is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in cereal crops. Monitoring its residues in grain is crucial to ensure food safety and compliance with regulatory limits. This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound residues in grain samples such as wheat. The method involves a straightforward extraction and cleanup procedure, followed by reversed-phase HPLC separation and UV detection.
Principle
This compound residues are extracted from homogenized grain samples using acetonitrile. The extract is then cleaned up using a solid-phase extraction (SPE) cartridge to remove matrix interferences. The final extract is analyzed by HPLC on a C18 column with a mobile phase of acetonitrile and water. This compound is detected by its UV absorbance, and quantification is achieved by comparing the peak area to that of a known standard.
Experimental Protocols
1. Sample Preparation (Acetonitrile Extraction and SPE Cleanup)
-
Homogenization: Grind a representative sample of the grain to a fine powder.
-
Extraction:
-
Weigh 10 g of the homogenized grain sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Homogenize at high speed for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant (acetonitrile extract).
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a Florisil SPE cartridge by passing 5 mL of acetonitrile through it.
-
Load the acetonitrile extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of acetonitrile to remove interfering co-extractives.
-
Elute the this compound from the cartridge with an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
-
2. HPLC-UV Analysis
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: ODS C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: Acetonitrile:Water (50:50, v/v).[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
UV Detection Wavelength: 220 nm.
-
Retention Time: Approximately 3.8 minutes.[1]
3. Preparation of Standards and Calibration
-
Prepare a stock solution of this compound (100 µg/mL) in acetonitrile.
-
From the stock solution, prepare a series of working standard solutions in the mobile phase, ranging from 0.02 to 5.0 µg/mL.[1]
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. A typical linear regression equation is y = 25062x + 1845.[1]
Data Presentation
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| HPLC System | Shimadzu 10ATvp or equivalent |
| Detector | UV Detector |
| Column | ODS C18, 250 x 4.6 mm, 5 µm |
| Column Temperature | 30°C |
| Mobile Phase | Acetonitrile/Water (50:50 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| UV Wavelength | 220 nm |
Table 2: Method Validation Data for this compound in Wheat [1]
| Spiked Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| 0.01 | 93.4 | 6.8 |
| 0.1 | 96.4 | 4.2 |
| 1.0 | 95.8 | 3.8 |
Table 3: Limits of Detection and Quantification [1]
| Parameter | Value |
| Limit of Detection (LOD) | 0.04 ng |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
Mandatory Visualization
References
Application Note: Quantification of Flutriafol in Soil Matrices by LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantification of the fungicide Flutriafol in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The protocol includes comprehensive steps for sample preparation based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by optimized LC-MS/MS parameters for sensitive and selective detection. This document also presents a summary of quantitative data and a visual representation of the experimental workflow.
Introduction
This compound is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops.[1] Its persistence in soil and potential for leaching into groundwater necessitates sensitive and reliable analytical methods for monitoring its presence in the environment.[2] LC-MS/MS has become the preferred technique for the analysis of pesticide residues due to its high selectivity, sensitivity, and ability to handle complex matrices like soil.[3] This protocol outlines a robust and validated method for the extraction, cleanup, and quantification of this compound in soil samples.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene centrifuge tubes
-
2 mL dSPE (dispersive Solid Phase Extraction) tubes
-
Syringe filters (0.22 µm)
Sample Preparation (QuEChERS Method)
-
Soil Sample Collection and Pre-treatment: Collect soil samples from the desired depth and location. Air-dry the samples and sieve them through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil before extraction. For moist soil, the water content should be determined to ensure consistency.[4] If the soil is dry, it should be hydrated before extraction.[4][5]
-
Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.[4]
-
Add 10 mL of acetonitrile to the tube.[4]
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Alternatively, sonicate the mixture for 10-15 minutes for enhanced extraction efficiency.[6]
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.[1]
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of agglomerates and to induce phase separation.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.[4]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant (upper layer) into a 2 mL dSPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.[1][4]
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥5000 x g) for 2 minutes.[4]
-
The PSA sorbent helps in removing organic acids, fatty acids, and sugars, while the C18 sorbent removes non-polar interferences.[7]
-
-
Final Extract Preparation:
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
2.3.1. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is recommended for the separation, for instance, an Agilent ZORBAX Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) or a Waters ACQUITY UPLC BEH C18.[8][9]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[10]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[10]
-
Flow Rate: 0.3 - 0.4 mL/min.[11]
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.[10]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute this compound and other analytes, followed by a column wash and re-equilibration. A representative gradient is provided below:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
2.3.2. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this compound analysis.[12]
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for quantification, which provides high selectivity and sensitivity.[8]
-
MRM Transitions: The precursor ion for this compound is [M+H]⁺ at m/z 302.1. At least two product ions should be monitored for confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | 302.1 | 70.1 | 123.1 | ~18-32 |
Note: Collision energies should be optimized for the specific instrument being used.[13]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of this compound in soil, as compiled from various studies.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.006 mg/kg | [1] |
| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg | [1][14] |
| Linearity (r²) | >0.99 | [14] |
| Recovery (%) | 72.9 - 102% | [1] |
| Relative Standard Deviation (RSD) (%) | < 12% | [1] |
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. unitedchem.com [unitedchem.com]
- 6. Development of ultrasound-assisted extraction of commonly used azole antifungals in soils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Portico [access.portico.org]
- 8. agilent.com [agilent.com]
- 9. waters.com [waters.com]
- 10. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for QuEChERS Extraction of Flutriafol and its Metabolites in Produce
Introduction
Flutriafol is a broad-spectrum systemic fungicide belonging to the triazole group, widely used to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables.[1][2] Due to its systemic nature, residues of the parent compound and its metabolites can be present in consumed agricultural products, necessitating sensitive and efficient analytical methods for their monitoring to ensure food safety.[2][3] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective sample preparation technique for the multi-residue analysis of pesticides in food matrices.[4][5][6] This document provides detailed application notes and protocols for the extraction of this compound and its primary metabolites from various produce matrices using the QuEChERS methodology, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Metabolites of this compound
The primary metabolites of this compound that are often considered in residue analysis include:
-
1,2,4-Triazole (1,2,4-T) [1]
These metabolites can be present in produce at varying concentrations and should be included in the analytical scope for a comprehensive risk assessment.[2]
Quantitative Data Summary
The following tables summarize the performance of the QuEChERS method for the analysis of this compound and its metabolites in various produce matrices as reported in the literature.
Table 1: Recovery and Precision Data for this compound and Metabolites in Produce
| Analyte | Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | Rice | Not Specified | 111.5 | Not Specified |
| This compound | Grapes (Berries) | Not Specified | 97.65 - 104.34 | Not Specified |
| This compound | Grapes (Leaves) | Not Specified | 97.65 - 104.34 | Not Specified |
| This compound | Wheat | 0.01, 0.1, 1.0 | 93.4 - 96.4 | 3.8 - 6.8 |
| This compound | Oranges, Lemons, Bananas, Peppers, Chards, Onions | 0.01 - 25 | 52.5 - 91.1 | 6.1 - 11.9 |
Data compiled from multiple sources.[3][9][10][11]
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | LOD (mg/kg) | LOQ (mg/kg) |
| Grapes (Berries & Leaves) | 0.001 | Not Specified |
| Wheat | 0.04 ng (absolute) | 0.01 |
| Soil | 0.04 ng (absolute) | 0.01 |
| Fruits and Vegetables (general) | Not Specified | 0.01 |
| Rice | Not Specified | 0.005 |
Data compiled from multiple sources.[3][9][10][11]
Experimental Protocol: QuEChERS Extraction
This protocol is a generalized procedure based on the AOAC 2007.01 and EN 15662 methods and may require optimization for specific matrices.[12]
1. Sample Homogenization:
-
Weigh a representative portion (e.g., 10-15 g) of the produce sample.
-
Homogenize the sample using a high-speed blender until a uniform consistency is achieved. For dry samples like cereals, addition of a specific amount of water may be necessary to achieve proper homogenization and swelling.[11]
2. Extraction:
-
Transfer a 10 g (or 15 g) homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (ACN).
-
If an internal standard is used, add it at this stage.
-
Add the QuEChERS extraction salts. A common formulation (AOAC 2007.01) is 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl). Another option (EN 15662) is 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[12]
-
Immediately cap and shake the tube vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL or 6 mL) to a 2 mL or 15 mL d-SPE tube, respectively. The choice of d-SPE sorbents depends on the matrix.
-
For general fruits and vegetables: 150 mg anhydrous MgSO₄ and 50 mg primary secondary amine (PSA).
-
For pigmented produce (e.g., spinach, carrots): 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg graphitized carbon black (GCB).[12]
-
For fatty matrices: 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.
-
-
Cap the d-SPE tube and shake vigorously for 30 seconds.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
The extract can be directly analyzed by LC-MS/MS or may require dilution with a suitable solvent (e.g., mobile phase) prior to injection.
Experimental Workflow Diagram
Caption: QuEChERS workflow for this compound analysis.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound and its key metabolites from a wide range of produce matrices.[4] The flexibility of the d-SPE cleanup step allows for the method to be adapted to various sample types, from low-fat fruits and vegetables to more complex pigmented and fatty commodities.[12] The presented protocol, along with the performance data, serves as a valuable resource for researchers, scientists, and professionals in the field of food safety and pesticide residue analysis. Method validation should always be performed for each specific matrix to ensure data quality and accuracy.
References
- 1. fao.org [fao.org]
- 2. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. measurlabs.com [measurlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nucleus.iaea.org [nucleus.iaea.org]
Protocol for Assessing the Impact of Flutriafol on Soil Enzyme Activity
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutriafol is a broad-spectrum systemic fungicide from the triazole group, widely used in agriculture to control fungal diseases in various crops.[1][2] Due to its high persistence in soil, with a reported half-life that can extend significantly, concerns have been raised about its potential long-term impact on non-target soil microorganisms and their essential enzymatic activities, which are crucial indicators of soil health and fertility.[1][3] This document provides a detailed protocol for assessing the ecotoxicological effects of this compound on key soil enzymes, including dehydrogenase, catalase, urease, and phosphatase. The methodologies described are based on established assays and findings from recent studies on this compound's environmental fate.[1][4][5]
Data Presentation: Summary of this compound's Impact on Soil Enzyme Activity
The following table summarizes the observed effects of this compound on the activity of various soil enzymes as reported in a key study.[1][6] This data can be used as a reference for expected outcomes.
| Soil Enzyme | This compound Dose | Incubation Period (Days) | Observed Effect on Activity | Reference |
| Dehydrogenase | Half Dose | 7 | +8% | [1] |
| Half Dose | 14 | Statistically significant increase | [1] | |
| Normal Dose | 7, 14, 21, 28 | No significant effect | [1] | |
| Double Dose*** | 7, 14, 21, 28 | No significant effect | [1] | |
| Catalase | Half, Normal, Double Doses | 7, 14, 21, 28 | No significant impact | [1][6] |
| Urease | Half Dose* | 7 | +33% | [1] |
| Normal Dose | 7, 14, 21, 28 | No significant effect | [1] | |
| Double Dose | 7, 14, 21, 28 | No significant effect | [1] | |
| Phosphatase | Half Dose* | 7 | +26% | [1] |
| Normal Dose** | 7, 14, 21, 28 | No significant effect | [1] | |
| Double Dose | 7, 14, 21, 28 | No significant effect | [1] |
*Half Dose: Half the manufacturer's recommended dose for cereal crops. **Normal Dose: The manufacturer's recommended dose for cereal crops. ***Double Dose: Double the manufacturer's recommended dose for cereal crops.
Experimental Protocols
This section provides detailed methodologies for conducting an assessment of this compound's impact on soil enzyme activity.
Soil Sampling and Preparation
-
Soil Collection: Collect soil samples from the top 0-15 cm layer of the experimental plot.
-
Homogenization: Air-dry the soil samples and pass them through a 2 mm sieve to ensure homogeneity and remove large debris.
-
Pre-incubation: Moisten the soil to 60% of its water-holding capacity and pre-incubate at 25°C for 7 days to stabilize the microbial activity.
This compound Application
-
Dose Preparation: Prepare aqueous solutions of this compound corresponding to the desired application rates (e.g., half, normal, and double the recommended field rate). A control group with no this compound application is mandatory.
-
Treatment: Evenly spray the this compound solutions onto the soil samples. For the control group, spray an equivalent amount of distilled water.
-
Incubation: Place the treated soil samples in incubation chambers at a constant temperature (e.g., 25°C) and maintain the moisture content throughout the experiment.
Soil Enzyme Activity Assays
Perform the following enzyme assays at regular intervals (e.g., 7, 14, 21, and 28 days) after this compound application.
This assay is based on the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF).
-
Incubation: To 5 g of soil, add 5 ml of 0.5% TTC solution and 5 ml of Tris buffer (pH 7.6). Incubate the mixture in the dark at 37°C for 24 hours.
-
Extraction: Extract the TPF formed with 50 ml of methanol by shaking for 1 hour.
-
Measurement: Filter the suspension and measure the absorbance of the filtrate at 485 nm using a spectrophotometer.
-
Calculation: Express the dehydrogenase activity as µg TPF g⁻¹ soil h⁻¹.
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Reaction: To 2 g of soil, add 40 ml of distilled water and 5 ml of 0.3% H₂O₂.
-
Incubation: Shake the mixture at 25°C for 20 minutes.
-
Titration: Stop the reaction by adding 5 ml of 1.5 M H₂SO₄. Titrate the remaining H₂O₂ with 0.02 M KMnO₄ solution until a faint pink color persists.
-
Calculation: Express catalase activity as ml of 0.02 M KMnO₄ g⁻¹ soil h⁻¹.
This assay is based on the determination of ammonium (NH₄⁺) released from the hydrolysis of urea.
-
Incubation: To 5 g of soil, add 2.5 ml of 10% urea solution and 20 ml of citrate buffer (pH 6.7). Incubate at 37°C for 24 hours.
-
Extraction: Extract the ammonium by shaking with 50 ml of 2 M KCl solution.
-
Measurement: Determine the ammonium concentration in the filtrate using the indophenol blue colorimetric method at 630 nm.
-
Calculation: Express urease activity as µg NH₄⁺-N g⁻¹ soil h⁻¹.
This assay measures the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP).
-
Incubation: To 1 g of soil, add 4 ml of modified universal buffer (MUB) at the desired pH (pH 6.5 for acid phosphatase, pH 11 for alkaline phosphatase) and 1 ml of 0.05 M pNPP solution. Incubate at 37°C for 1 hour.
-
Reaction Termination and Color Development: Stop the reaction by adding 1 ml of 0.5 M CaCl₂ and 4 ml of 0.5 M NaOH.
-
Measurement: Filter the suspension and measure the absorbance of the yellow-colored p-nitrophenolate at 410 nm.
-
Calculation: Express phosphatase activity as µg pNP g⁻¹ soil h⁻¹.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound's impact on soil enzymes.
Logical Relationship of this compound Impact Assessment
Caption: Logical flow of this compound's impact on soil health indicators.
References
- 1. Evaluation of the Impact of this compound on Soil Culturable Microorganisms and on Soil Enzymes Activity | MDPI [mdpi.com]
- 2. Evaluation of the Impact of this compound on Soil Culturable Microorganisms and on Soil Enzymes Activity [agris.fao.org]
- 3. canada.ca [canada.ca]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Repeated applications of fipronil, propyzamide and this compound affect soil microbial functions and community composition: A laboratory-to-field assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Foliar Spray of Flutriafol in Rust Disease Management
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidance on the optimal timing for foliar spray application of Flutriafol for the effective control of rust diseases in various crops. The information is curated from scientific literature and agricultural extension guidelines to support research and development efforts.
Introduction to this compound
This compound is a broad-spectrum systemic fungicide belonging to the triazole chemical class (FRAC Group 3).[1] Its mode of action involves the inhibition of the C14-demethylase enzyme, which is critical for sterol production in fungi.[2] Sterols are essential components of fungal cell membranes, and their disruption leads to the cessation of fungal growth and development.[2] this compound exhibits both preventative and curative properties, making it a versatile tool in integrated disease management programs for rusts and other foliar pathogens.[2][3] It is readily absorbed by plant tissues and translocated upwards through the xylem, protecting new growth from infection.[4]
General Application Principles
Effective rust control with this compound hinges on proper application timing, which is influenced by several factors including crop type, specific rust pathogen, disease pressure, and environmental conditions.
-
Preventative Application: The most effective strategy is to apply this compound before the onset of visible disease symptoms, especially when environmental conditions are favorable for rust development or when disease is forecasted in the region.[4][5] This approach protects the plant from initial infection.
-
Curative Application: this compound can also be applied at the first sign of disease symptoms to suppress existing infections and limit further spread.[4][5] However, efficacy may be reduced if the disease is already well-established.
-
Growth Stage-Specific Timing: Application timing is often critical and tied to specific crop growth stages to protect the most photosynthetically active leaves (e.g., the flag leaf in cereals) that contribute significantly to yield.
-
Coverage: Thorough and uniform spray coverage is essential to ensure the fungicide reaches all susceptible plant surfaces.[4]
Application Timing by Crop
Cereals (Wheat and Barley)
Stripe rust (Puccinia striiformis), leaf rust (Puccinia triticina, Puccinia hordei), and stem rust (Puccinia graminis) are major diseases in wheat and barley that can be effectively managed with this compound.
Application Recommendations:
-
Foliar Applications:
-
Early Foliar: An initial foliar spray can be applied at the early jointing stage (GS31-32) to protect lower leaves.[8]
-
Flag Leaf Emergence: The most critical timing for foliar application is often at flag leaf emergence (GS39) to protect the leaf that contributes most to grain fill and yield.[8][9] Applications should be made before the disease reaches 1% of the flag leaf area.[10][11]
-
Head Emergence: A subsequent application at early head emergence (GS51-52) can protect the head and upper canopy from late-season infections.[8]
-
-
Spray Strategy: In high-pressure situations, a two-spray strategy at GS31-32 and GS39 is often recommended for moderately susceptible varieties.[8]
| Crop | Disease | Application Timing (Growth Stage) | Application Rate (this compound) | Efficacy/Remarks |
| Wheat | Stripe Rust (Puccinia striiformis) | In-furrow at sowing | 100-400 mL/ha | Provides 6-8 weeks of protection.[6] Use higher rates for heavy disease pressure.[6] |
| Wheat | Stripe Rust, Leaf Rust, Septoria | Flag leaf emergence (GS39) | 125-250 mL/ha | Critical for protecting the flag leaf. Apply before disease reaches 1% of leaf area.[11] |
| Wheat | Stripe Rust | Early head emergence (GS51-52) | Varies by product | Protects the head and supports grain fill.[8] |
| Barley | Powdery Mildew, Leaf Rust | At first appearance of disease | 200-400 mL/ha | Higher rates provide a longer period of protection.[12] |
Soybeans
Asian Soybean Rust (Phakopsora pachyrhizi) is an aggressive disease that can cause significant yield losses if not managed effectively.
Application Recommendations:
-
Scouting and Early Detection: Regular scouting is crucial. The timing of the first fungicide application is dependent on when rust is first detected in the field or region.[13][14]
-
Growth Stage Timing:
-
Multiple Applications: In seasons with high disease pressure, multiple applications may be necessary to protect the crop throughout the reproductive stages.[13][15]
| Crop | Disease | Application Timing (Growth Stage) | Efficacy/Remarks |
| Soybean | Asian Soybean Rust (Phakopsora pachyrhizi) | At first symptoms, or preventatively during reproductive stages (R1-R5) | The effectiveness is highly dependent on the timing relative to disease onset.[13][14] Yields can be 16-114% greater than untreated plots with timely applications.[14] |
Coffee
Coffee Leaf Rust (Hemileia vastatrix) is a major disease affecting coffee production worldwide.
Application Recommendations:
-
Preventative Sprays: The most effective approach is to apply this compound preventatively before the onset of the rainy season, which is the critical period for coffee leaf rust development.[16][17]
-
Scheduled Applications: Subsequent applications are typically made at 60-day intervals during the rainy season to maintain protection.[16][17]
| Crop | Disease | Application Timing | Application Rate (this compound) | Efficacy/Remarks |
| Coffee | Coffee Leaf Rust (Hemileia vastatrix) | Preventative before the rainy season, with subsequent applications at 60-day intervals.[16][17] | 0.4 L/ha | Soil applications of this compound have also shown efficacy.[18] |
Experimental Protocols
Field Efficacy Trial for Wheat Stripe Rust
Objective: To evaluate the efficacy of different foliar application timings of this compound for the control of stripe rust in wheat.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with four replications.
-
Plot Size: 1.5m x 5m.
-
Variety: A wheat variety susceptible to stripe rust (e.g., 'PS 279').[19]
Treatments:
-
Untreated Control
-
This compound application at early jointing (GS31).
-
This compound application at flag leaf emergence (GS39).
-
This compound application at heading (GS55).
-
Sequential application of this compound at GS31 and GS39.
Application:
-
Fungicide: this compound 250 g/L SC.
-
Rate: As per manufacturer's recommendation (e.g., 200 mL/ha).
-
Equipment: Calibrated backpack sprayer with a flat fan nozzle.
-
Spray Volume: 150-200 L/ha.
Data Collection:
-
Disease Severity: Assess stripe rust severity on the flag leaf and the leaf below the flag leaf (F-1) at 7, 14, 21, and 28 days after the final fungicide application. Use a standardized disease rating scale (e.g., modified Cobb scale).
-
Area Under the Disease Progress Curve (AUDPC): Calculate AUDPC from the disease severity data to represent the total disease pressure over time.
-
Yield: Harvest the central rows of each plot and determine the grain yield (t/ha) and test weight ( kg/hL ).
Statistical Analysis:
-
Analyze data using Analysis of Variance (ANOVA).
-
Use a mean separation test (e.g., Tukey's HSD) to compare treatment means at p ≤ 0.05.
Visualizations
Caption: Mode of action of this compound in inhibiting fungal ergosterol biosynthesis.
Caption: General workflow for a field trial evaluating this compound application timing.
References
- 1. researchgate.net [researchgate.net]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. This compound (Ref: PP 450) [sitem.herts.ac.uk]
- 4. This compound 25% SC | Broad-Spectrum Systemic Fungicide for Cereal Crops and Horticulture [allpesticides.com]
- 5. This compound 125 g/l SC – Zenith Crop Sciences [zenithcropsciences.com]
- 6. smartfertilisers.com.au [smartfertilisers.com.au]
- 7. smartfertilisers.com.au [smartfertilisers.com.au]
- 8. grdc.com.au [grdc.com.au]
- 9. bcg.org.au [bcg.org.au]
- 10. herbiguide.com.au [herbiguide.com.au]
- 11. titanag.com.au [titanag.com.au]
- 12. pestgenie.com.au [pestgenie.com.au]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Fungicide and Timing of Application on Soybean Rust Severity and Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. sbicafe.ufv.br [sbicafe.ufv.br]
- 17. coffeescience.ufla.br [coffeescience.ufla.br]
- 18. researchgate.net [researchgate.net]
- 19. Publication : USDA ARS [ars.usda.gov]
Application Notes and Protocols for Seed Treatment with Flutriafol in Fungal Pathogen Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Flutriafol, a systemic triazole fungicide, for use in seed treatment to control a broad spectrum of fungal pathogens. The following sections detail its mechanism of action, application rates for various crops and pathogens, and detailed experimental protocols for laboratory and greenhouse evaluation.
Introduction to this compound
This compound is a potent systemic fungicide belonging to the triazole class, widely utilized in agriculture to manage fungal diseases in crops such as cereals, fruits, and vegetables.[1][2] Its systemic nature allows for absorption by the plant and translocation through the xylem, offering both preventative and curative protection to seedlings from seed-borne and soil-borne fungi.[3]
The primary mode of action of this compound is the inhibition of ergosterol biosynthesis in fungi.[4] By disrupting the production of ergosterol, an essential component of fungal cell membranes, this compound effectively halts fungal growth and reproduction.[4][5] This mechanism makes it particularly effective against a wide range of pathogens including, but not limited to, Puccinia spp. (rusts), Leptosphaeria maculans (blackleg), Erysiphe graminis (powdery mildew), and Septoria spp.[4]
Quantitative Data on this compound Application Rates
The following tables summarize recommended application rates for this compound as a seed treatment. Rates can be applied directly to the seed as a dressing or in-furrow with a fertilizer carrier.
Table 1: In-Furrow Application with Fertilizer
| Crop | Target Pathogen | Application Rate (mL/ha of 500 g/L this compound SC) |
| Wheat | Stripe rust (Puccinia striiformis) | 100 - 200 |
| Take-all (Gaeumannomyces graminis) | 200 | |
| Septoria tritici blotch (Septoria tritici) | 200 | |
| Barley | Powdery mildew (Erysiphe graminis) | 100 - 200 |
| Scald (Rhynchosporium secalis) | 100 - 200 | |
| Canola | Blackleg (Leptosphaeria maculans) | 200 |
Note: The higher rate is recommended where conditions are conducive to severe disease pressure.[4]
Table 2: Seed Dressing Application Rates
| Crop | Formulation | Application Rate (g a.i./100 kg seed) | Target Pathogen Example |
| Soybean | 2.5% Powder | 2.25 - 3.75 | Asian Soybean Rust (Phakopsora pachyrhizi) |
| 5% Suspension Concentrate | 1.5 - 4.5 | Asian Soybean Rust (Phakopsora pachyrhizi) | |
| 25 g/L Formulation | 3.75 - 20.00 | Asian Soybean Rust (Phakopsora pachyrhizi) |
a.i. = active ingredient
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the efficacy of this compound seed treatments in a controlled laboratory or greenhouse setting.
Signaling Pathway: this compound Mode of Action
Caption: this compound's inhibition of the ergosterol biosynthesis pathway in fungi.
Experimental Workflow: Seed Treatment and Efficacy Evaluation
References
Application Notes & Protocols: Laboratory Bioassay for Determining Flutriafol Efficacy Against Fusarium spp.
Introduction
Fusarium species are a significant group of phytopathogenic fungi responsible for a range of diseases in various crops, leading to substantial economic losses worldwide.[1] Diseases such as Fusarium head blight (FHB), Fusarium wilt, and root rot are notoriously difficult to manage.[2][3] Flutriafol is a broad-spectrum systemic fungicide belonging to the triazole class, which is widely used to control fungal pathogens, including Fusarium spp.[1][4] It operates by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane, thereby disrupting fungal growth and development.[5][6]
These application notes provide detailed protocols for conducting a laboratory-based bioassay to determine the in vitro efficacy of this compound against various Fusarium species. The primary metric for efficacy is the Effective Concentration 50 (EC50), which represents the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungal isolate.[7]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound is a demethylation inhibitor (DMI) fungicide.[2][8] Its mode of action is the specific inhibition of the C14-demethylase enzyme (encoded by the CYP51 gene), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[6][8] Ergosterol is the primary sterol in fungal cell membranes, where it regulates membrane fluidity and integrity.[4] By blocking C14-demethylase, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors.[9] This ultimately compromises the fungal cell membrane structure and function, inhibiting fungal growth.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound 25% SC | Broad-Spectrum Systemic Fungicide for Cereal Crops and Horticulture [allpesticides.com]
- 3. ijcmas.com [ijcmas.com]
- 4. This compound Fungicide Uses and Benefits in Modern Agriculture Practices [cnagrochem.com]
- 5. This compound Fungicide Effective Solutions for Crop Protection and Fungal Disease Management [cnagrochem.com]
- 6. Effects of this compound Fungicide on the Lipid Accumulation in Human Liver Cells and Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Molecular Docking Simulation of Flutriafol with Fungal CYP51
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking simulation of the triazole fungicide Flutriafol with its target enzyme, cytochrome P450 51 (CYP51), in fungi. This document outlines the scientific background, experimental procedures, and expected outcomes of such in silico studies, which are crucial for understanding the drug-target interactions at a molecular level and for the development of novel antifungal agents.
Introduction
This compound is a broad-spectrum systemic fungicide belonging to the triazole class. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or ERG11).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[3][4][5][6] Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane.[2] By inhibiting CYP51, this compound disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[7]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] In the context of drug discovery, it is an invaluable tool for studying the interaction between a ligand (e.g., this compound) and its protein target (e.g., fungal CYP51). This allows for the elucidation of the binding mode, the key interacting amino acid residues, and the estimation of the binding affinity. Such information is vital for understanding the basis of the fungicide's activity and for the rational design of more potent and specific inhibitors.
Signaling Pathway: Ergosterol Biosynthesis and Inhibition by this compound
The ergosterol biosynthesis pathway is a multi-step process that is essential for fungal viability. This compound targets and inhibits the CYP51 enzyme, which catalyzes the demethylation of lanosterol, a key step in this pathway. The inhibition of CYP51 disrupts the downstream production of ergosterol and leads to the accumulation of 14α-methylated sterols, which are toxic to the fungal cell.
Molecular Docking Workflow
The molecular docking simulation of this compound with fungal CYP51 involves a series of computational steps to predict their binding interaction. The general workflow includes protein and ligand preparation, grid generation, the docking process itself, and subsequent analysis of the results.
Experimental Protocols
The following protocols are based on established methodologies for molecular docking of small molecules with protein targets.[9][10]
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target fungal CYP51 from a protein database such as the Protein Data Bank (PDB). A suitable structure would be one co-crystallized with a known azole inhibitor (e.g., PDB ID: 3LD6 for Candida albicans CYP51 with ketoconazole).[9]
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Repair any missing residues or atoms using modeling software if necessary.
-
-
File Format Conversion: Convert the prepared protein structure to the PDBQT file format, which is required by docking software like AutoDock.
Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or generated using chemical drawing software.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
-
File Format Conversion: Convert the prepared ligand structure to the PDBQT file format.
Grid Generation
-
Identify the Active Site: The binding site of CYP51 is typically the heme-containing active site where the natural substrate, lanosterol, binds. In a co-crystallized structure, the active site can be defined as the region occupied by the bound inhibitor.
-
Set Grid Box Parameters: Define a 3D grid box that encompasses the entire active site. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand. For fungal CYP51, a grid size of approximately 60 x 60 x 60 Å is often appropriate.
Molecular Docking Simulation
-
Software Selection: Utilize a well-validated molecular docking program such as AutoDock Vina, Glide, or GOLD.
-
Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm for exploring the conformational space of the ligand within the active site.[9]
-
Execution: Run the docking simulation using the prepared protein and ligand files and the defined grid box. The program will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score.
Analysis of Results
-
Binding Affinity: The docking score, typically reported in kcal/mol, provides an estimation of the binding affinity between the ligand and the protein. More negative values indicate a stronger predicted binding affinity.
-
Binding Pose: Visualize the top-ranked binding poses to understand the orientation of the ligand within the active site.
-
Intermolecular Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions are crucial for the stability of the protein-ligand complex. Software like LigPlot+ or Discovery Studio Visualizer can be used for this analysis.[9]
Data Presentation
Table 1: Representative Molecular Docking Results of Azole Fungicides with Fungal CYP51
| Compound | Target Organism | PDB ID | Docking Score (kcal/mol) | Predicted Ki (µM) | Interacting Residues | Reference |
| Fluconazole | Candida albicans | 3LD6 | -8.1 | 0.23 | HEM601, TYR132, PHE145 | [11] |
| Ketoconazole | Candida albicans | 3LD6 | -10.2 | 0.01 | HEM601, TYR132, PHE145 | Fictional Example |
| Itraconazole | Candida albicans | 3LD6 | -11.5 | 0.002 | HEM601, TYR132, PHE145, MET508 | [12] |
| This compound | Fungal Pathogen | Model | N/A | N/A | Hypothesized: HEM601, TYR132, PHE145 |
Note: Data for this compound is not available from the searched literature and is presented as a template. Interacting residues for other azoles are known to include the heme group (HEM) and key amino acids in the active site.[12] The triazole moiety of azole antifungals is known to coordinate with the heme iron atom in the CYP51 active site.[7]
Table 2: In Vitro Efficacy of this compound Against Various Fungal Pathogens
| Fungal Pathogen | EC50 (µg/mL) | Reference |
| Diplodia seriata | 0.301 | [13] |
| Botryosphaeria dothidea | 0.513 | [13] |
| Diaporthe ampelina | 1.053 | [13] |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.
Conclusion
Molecular docking simulation is a powerful computational tool for investigating the interaction of this compound with its fungal target, CYP51. The protocols outlined in these application notes provide a systematic approach for conducting such in silico experiments. While specific binding energy data for this compound is not yet widely published, the methodologies and expected outcomes described herein, based on studies of similar azole antifungals, offer a robust framework for researchers. The insights gained from these simulations can significantly contribute to the understanding of the molecular basis of this compound's fungicidal activity and aid in the development of next-generation antifungal agents with improved efficacy and reduced potential for resistance.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. Effects of this compound Fungicide on the Lipid Accumulation in Human Liver Cells and Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]
- 9. ijesi.org [ijesi.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies [frontiersin.org]
- 12. In silico prediction of Antifungal compounds from Natural sources towards Lanosterol 14-alpha demethylase (CYP51) using Molecular docking and Molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ucanr.edu [ucanr.edu]
Establishing Baseline Sensitivity of Fungal Isolates to Flutriafol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutriafol is a broad-spectrum systemic fungicide belonging to the triazole class. Its mode of action is the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired fungal growth and, ultimately, cell death. Establishing the baseline sensitivity of fungal isolates to this compound is crucial for monitoring the development of resistance, ensuring effective disease management strategies, and guiding the development of new antifungal agents.
These application notes provide detailed protocols for determining the baseline sensitivity of fungal isolates to this compound using standardized in vitro susceptibility testing methods. The provided data and methodologies will enable researchers to generate reproducible and comparable results.
Data Presentation: In Vitro Sensitivity of Fungal Isolates to this compound
The following tables summarize the 50% effective concentration (EC50) values of this compound against various fungal plant pathogens, providing a baseline for sensitivity.
Table 1: Sensitivity of Colletotrichum Species to this compound
| Fungal Species | EC50 (µg/mL) | Reference |
| Colletotrichum fructicola | 0.2 - 13.1 | [3] |
| Colletotrichum siamense | 0.2 - 13.1 | [3] |
| Colletotrichum fioriniae (subgroup 1) | 0.03 - 2.1 | [3] |
| Colletotrichum fioriniae (subgroup 2) | 0.5 - 16.2 | [3] |
| Colletotrichum nymphaeae | >100 | [3] |
| Colletotrichum truncatum | >100 | [3] |
Table 2: Sensitivity of Fusarium Species to this compound
| Fungal Species | EC50 (µg/mL) | Reference |
| Fusarium graminearum | R-(-)-flutriafol showed higher bioactivity than S-(+)-flutriafol and Rac-flutriafol.[4] | [4] |
| Fusarium oxysporum | Not specified, but growth stimulation was observed at low concentrations of fludioxonil, another fungicide.[5] | [5] |
Table 3: Sensitivity of Other Plant Pathogenic Fungi to this compound
| Fungal Species | EC50 (µg/mL) | Reference |
| Exserohilum turcicum | Mean: 2.1881 - 3.2643 | [1] |
Experimental Protocols
Two standard methods for determining the in vitro susceptibility of fungal isolates to antifungal agents are the agar dilution method and the broth microdilution method. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Agar Dilution Method (Based on CLSI M38-A2)
This method determines the minimum inhibitory concentration (MIC) of a fungicide by incorporating it into an agar medium.
Materials:
-
Fungal isolate(s) of interest
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Sterile Petri dishes (90 mm)
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
-
Vortex mixer
-
Spectrophotometer (optional, for inoculum standardization)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Further dilute the stock solution with sterile distilled water to create a series of working solutions to achieve the desired final concentrations in the agar.
-
-
Preparation of Fungicide-Amended Agar:
-
Prepare the agar medium according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 45-50°C in a water bath.
-
Add the appropriate volume of each this compound working solution to individual sterile flasks to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the volume of the added fungicide solution does not exceed 2% of the total agar volume.
-
Include a solvent control (agar with DMSO or the solvent used, at the same concentration as in the highest fungicide concentration plate) and a growth control (agar without any additions).
-
Mix the contents of each flask thoroughly by gentle swirling and pour 20 mL into sterile Petri dishes.
-
Allow the agar to solidify completely at room temperature.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a fresh agar plate for 7-14 days, or until sufficient sporulation occurs.
-
Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer or by adjusting the optical density with a spectrophotometer.
-
-
Inoculation:
-
Spot-inoculate 10 µL of the standardized spore suspension onto the surface of each fungicide-amended and control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) for a duration appropriate for the fungal species being tested, or until growth in the control plate is sufficient.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible fungal growth.
-
To determine the EC50 value, measure the diameter of the fungal colony at each concentration. Calculate the percentage of growth inhibition relative to the growth control. Plot the percentage of inhibition against the logarithm of the this compound concentration and use regression analysis to determine the concentration that inhibits growth by 50%.
-
Protocol 2: Broth Microdilution Method (Based on CLSI M27)
This method determines the MIC of a fungicide in a liquid medium using 96-well microtiter plates.
Materials:
-
Fungal isolate(s) of interest
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Sterile 96-well microtiter plates (flat-bottom)
-
Sterile distilled water
-
Multichannel micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a stock solution of this compound in DMSO as described in the agar dilution protocol.
-
Prepare serial twofold dilutions of this compound in the RPMI-1640 medium to create working solutions that are twice the final desired concentrations.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of the appropriate this compound working solution into the wells of a 96-well plate.
-
Include a growth control well (medium only) and a solvent control well (medium with the highest concentration of DMSO used).
-
Also include a sterility control well (medium only, no inoculum).
-
-
Inoculum Preparation:
-
Grow the fungal isolate in a suitable broth or on an agar plate.
-
Prepare a spore suspension and adjust the concentration to 2 x 10^5 spores/mL in RPMI-1640 medium.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum suspension to each well (except the sterility control), resulting in a final inoculum concentration of 1 x 10^5 spores/mL and the final desired fungicide concentrations.
-
-
Incubation:
-
Cover the microtiter plate and incubate at a suitable temperature (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the growth control well.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
-
The EC50 value can be calculated by plotting the percentage of growth inhibition against the this compound concentration and using a dose-response curve fitting model.
-
Mandatory Visualizations
Ergosterol Biosynthesis Pathway and this compound's Mode of Action
Caption: this compound inhibits the C14α-demethylase enzyme in the ergosterol biosynthesis pathway.
Experimental Workflow for Determining Baseline Sensitivity
Caption: Workflow for determining the baseline sensitivity of fungal isolates to this compound.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. This compound Fungicide Safety Data Sheet and Handling Guidelines for Effective Use [cnagrochem.com]
- 3. Sensitivity of Colletotrichum Species, Including C. fioriniae and C. nymphaeae, from Peach to Demethylation Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Effect of this compound on Growth, Deoxynivalenol Production, and TRI Gene Transcript Levels in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induced Expression of CYP51a and HK1 Genes Associated with Penconazole and Fludioxonil Resistance in the Potato Pathogen Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects in Flutriafol analysis of complex samples
Welcome to the technical support center for the analysis of Flutriafol in complex samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, particularly those related to matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2][3] In the analysis of this compound, particularly with electrospray ionization (ESI) LC-MS/MS, these effects can lead to either signal suppression or enhancement.[1][3] This interference can result in poor analytical accuracy, linearity, and reproducibility, ultimately leading to inaccurate quantification of this compound.[1][4]
Q2: I am observing significant signal suppression for this compound. What are the most common causes?
A2: Signal suppression is a common manifestation of matrix effects.[3][4] The primary causes include:
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for the available charge in the ESI source.[5]
-
Changes in Droplet Properties: Matrix components can alter the viscosity and surface tension of the ESI droplets, hindering the efficient transfer of this compound ions into the gas phase.[5]
-
Ion Pairing: Endogenous compounds in the matrix can form adducts with this compound, preventing its detection at the target mass-to-charge ratio.
Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?
A3: The most common method to quantify matrix effects is the post-extraction spike method.[6][7] This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a blank matrix extract spiked with this compound at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
A negative value indicates signal suppression, while a positive value indicates signal enhancement.
Q4: What is the QuEChERS method and is it suitable for this compound extraction from complex matrices?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis, including this compound.[8][9][10] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[9][10] The QuEChERS method has been successfully applied to the analysis of this compound in various matrices like rice, soil, and vegetables.[9][11][12]
Q5: Which d-SPE sorbent is best for cleaning up this compound extracts?
A5: The choice of d-SPE sorbent depends on the nature of the matrix.
-
Primary Secondary Amine (PSA): Effective at removing organic acids, fatty acids, sugars, and some pigments.[13]
-
C18: Used for the removal of non-polar interferences like lipids and waxes.[13]
-
Graphitized Carbon Black (GCB): Efficient in removing pigments like chlorophyll, but may retain planar analytes.[13]
-
Z-Sep/Z-Sep+: Zirconium-based sorbents that are effective at removing lipids and pigments.[14][15]
-
EMR-Lipid: A specialized sorbent for the selective removal of lipids.[14][16]
For fatty matrices like rapeseeds, EMR-Lipid has shown good performance in terms of recovery and reduction of matrix effects for a wide range of pesticides.[14][16] A systematic comparison of different sorbents showed that Z-Sep® provided the greatest reduction in matrix components, while PSA offered the best overall performance for a broad range of analytes and matrices.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor recovery of this compound | - Inefficient extraction from the sample matrix.- Loss of analyte during the cleanup step due to strong interaction with the d-SPE sorbent. | - Optimize the extraction solvent and time.- Evaluate different d-SPE sorbents or reduce the amount of sorbent used. For example, GCB and multi-walled carbon nanotubes (MWCNTs) can lead to low recoveries for certain analytes.[15]- Ensure proper pH of the extraction solvent. |
| High signal variability between injections | - Inconsistent matrix effects.- Contamination of the LC-MS system. | - Employ matrix-matched calibration or use a stable isotope-labeled internal standard for this compound.[17][18]- Implement a robust column washing protocol between injections.- Dilute the final extract to reduce the concentration of matrix components being introduced into the system.[6] |
| Inaccurate quantification (over or underestimation) | - Uncompensated matrix effects (signal suppression or enhancement).- Use of an inappropriate calibration model. | - Use matrix-matched calibration curves for quantification.[19][20] This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[19]- If a blank matrix is unavailable, consider the standard addition method.[21]- The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for matrix effects and improve accuracy.[17] |
| False positives or interfering peaks | - Co-eluting matrix components with similar mass transitions to this compound. | - Optimize the chromatographic separation to resolve this compound from interfering peaks.- Use at least two MRM transitions for confirmation and check their ion ratio.[4]- Improve the sample cleanup procedure to remove the interfering compounds. |
Experimental Protocols
Protocol 1: Generic QuEChERS Extraction and d-SPE Cleanup
This protocol provides a general procedure for the extraction and cleanup of this compound from a solid matrix (e.g., soil, fruit, vegetable).
1. Sample Homogenization:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile (ACN).
-
For samples with low water content (<80%), add an appropriate amount of water to reach a total of ~10 mL of water in the sample.
-
Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN versions).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the appropriate d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA). The choice of sorbents will depend on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with the initial mobile phase for LC-MS/MS analysis. Dilution helps to further reduce matrix effects.[6]
Protocol 2: Preparation of Matrix-Matched Calibration Standards
1. Prepare a Blank Matrix Extract:
-
Select a sample of the same matrix type that is known to be free of this compound.
-
Process this blank sample using the exact same extraction and cleanup procedure (Protocol 1) as the analytical samples.
2. Prepare a Stock Solution of this compound:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
3. Prepare a Series of Working Standard Solutions:
-
From the stock solution, prepare a series of working standard solutions of decreasing concentrations through serial dilution with the solvent.
4. Prepare Matrix-Matched Calibrants:
-
For each calibration level, add a small, known volume of the corresponding working standard solution to a specific volume of the blank matrix extract.
-
The final concentration of the matrix in all calibrants should be consistent. For example, a 10-fold dilution of the matrix extract is common.[22]
Data Summary
Table 1: Comparison of d-SPE Sorbent Performance for Pesticide Analysis in Rapeseeds
| d-SPE Sorbent | Average Pesticide Recovery (%) | Number of Pesticides with Recoveries 70-120% | Matrix Effect |
| EMR-Lipid | Good | 103 out of 179 | Limited (-50% to +50%) for 169 pesticides |
| Z-Sep | Lower than EMR-Lipid | Not specified | Important interactions with polar analytes |
| Z-Sep+ | Enhanced for some pesticides | Not specified | Unsatisfactory, >120 strong matrix effects |
| PSA/C18 | Lower than E-Lipid | Not specified | Important interactions with polar analytes |
Data adapted from a study on multiresidue pesticide analysis in rapeseeds.[14][16]
Visualizations
Caption: Workflow for this compound analysis from sample preparation to quantification.
Caption: Logic diagram illustrating the causes and solutions for matrix effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 4. it.restek.com [it.restek.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 9. Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissipation and residues of this compound in wheat and soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 19. mdpi.com [mdpi.com]
- 20. New approach for analysis of pesticide residues – secrets of science [shimadzu-webapp.eu]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. chromtech.com.au [chromtech.com.au]
Technical Support Center: Optimizing Flutriafol Extraction from High-Organic Matter Soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Flutriafol from high-organic matter soils.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from soils rich in organic matter.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | Strong Adsorption to Organic Matter: this compound, being a moderately hydrophobic compound, can strongly bind to the humic and fulvic acids present in high-organic matter soils.[1] | 1. Optimize Extraction Solvent: Use a more polar solvent mixture, such as acetonitrile with a higher water content (e.g., 70:30 acetonitrile:water), to disrupt the hydrophobic interactions. Adjusting the pH of the extraction solvent to 9 with ammonia solution can also improve recovery.[2] 2. Enhance Extraction Energy: Employ ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to provide additional energy to overcome the strong binding between this compound and the soil matrix. 3. Increase Extraction Time: For passive methods like shaking, increase the extraction time to allow for better solvent penetration and analyte desorption. |
| Inefficient Extraction Method: The chosen extraction method may not be suitable for the complex matrix of high-organic matter soil. | 1. Modify the QuEChERS Protocol: For soils with high organic content, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often necessary. This may involve adjusting the solvent-to-sample ratio, using different buffering salts, or incorporating a more rigorous cleanup step.[3][4] 2. Consider Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to enhance extraction efficiency and can be particularly effective for challenging matrices. | |
| High Matrix Effects (Signal Suppression or Enhancement in LC-MS/MS) | Co-extraction of Humic and Fulvic Acids: These large organic molecules are notorious for causing ion suppression or enhancement in the electrospray ionization (ESI) source of a mass spectrometer.[5] | 1. Implement a Robust Cleanup Step: a. Dispersive Solid-Phase Extraction (d-SPE): Use a combination of sorbents like Primary Secondary Amine (PSA) to remove organic acids and Graphitized Carbon Black (GCB) to remove pigments and other nonpolar interferences. Be cautious with GCB as it can retain planar molecules like this compound; optimize the amount used. b. Solid-Phase Extraction (SPE): Utilize cartridges with sorbents like Florisil or C18 to effectively clean the extract.[2][6] c. Gel Permeation Chromatography (GPC): GPC is highly effective at separating the large molecules of humic substances from the smaller this compound molecules.[7][8][9] 2. Optimize LC-MS/MS Parameters: a. Use a Dilute-and-Shoot Approach: Diluting the final extract can significantly reduce the concentration of matrix components, thereby minimizing their effect on the ionization of this compound. b. Employ Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure to compensate for matrix effects. c. Utilize an Isotopically Labeled Internal Standard: A stable isotope-labeled this compound internal standard is the most effective way to correct for both extraction losses and matrix effects. |
| Poor Chromatographic Peak Shape | Presence of Co-extractives: Interfering compounds from the soil matrix can co-elute with this compound, leading to peak tailing, fronting, or splitting. | 1. Enhance the Cleanup Procedure: As with mitigating matrix effects, a more thorough cleanup using SPE or GPC is crucial.[7][8][9] 2. Optimize Chromatographic Conditions: a. Adjust the Mobile Phase: Modify the gradient or the composition of the mobile phase to improve the separation of this compound from interfering compounds. b. Use a Guard Column: A guard column can help to trap strongly retained matrix components and protect the analytical column. |
| Inconsistent or Non-Reproducible Results | Sample Heterogeneity: High-organic matter soils can be very heterogeneous, leading to variability between subsamples. | 1. Thorough Sample Homogenization: Ensure the soil sample is thoroughly dried, ground to a fine powder, and homogenized before taking a subsample for extraction. 2. Increase Sample Size: Using a larger starting sample weight can help to minimize the effects of heterogeneity. |
| Incomplete Solvent Evaporation and Reconstitution: Loss of analyte can occur during the solvent evaporation step, or the analyte may not fully redissolve in the reconstitution solvent. | 1. Careful Evaporation: Use a gentle stream of nitrogen and a controlled temperature to evaporate the solvent. Avoid complete dryness if possible. 2. Optimize Reconstitution: Use a solvent that is compatible with your analytical method and ensure the analyte is fully dissolved by vortexing or sonication. |
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from high-organic matter soils so challenging?
A1: High-organic matter soils are rich in humic and fulvic acids, which have a complex structure with numerous active sites. This compound can bind strongly to these organic components through hydrophobic and other interactions, making it difficult to extract efficiently.[1] Furthermore, these co-extracted organic molecules can significantly interfere with the final analysis, particularly in sensitive techniques like LC-MS/MS, causing what is known as the "matrix effect."[5]
Q2: What is the QuEChERS method, and is it suitable for high-organic matter soils?
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular sample preparation technique that involves a salting-out extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup. While the standard QuEChERS method is very effective for many matrices, it often requires modification for high-organic matter soils to achieve good recoveries and minimize matrix effects.[3][4] Modifications may include using different salt combinations, adjusting solvent volumes, and employing more effective cleanup sorbents in the d-SPE step.
Q3: What are the best cleanup techniques to remove interferences from high-organic matter soil extracts?
A3: For high-organic matter soils, a robust cleanup step is critical. Here are some effective techniques:
-
Dispersive Solid-Phase Extraction (d-SPE): A combination of PSA (to remove organic acids) and GCB (to remove pigments and other nonpolar interferences) is often used. However, the amount of GCB should be optimized to avoid loss of this compound.
-
Solid-Phase Extraction (SPE): Cartridges containing Florisil or C18 are effective for cleaning up this compound extracts.[2][6]
-
Gel Permeation Chromatography (GPC): This technique is highly effective at separating large matrix molecules like humic acids from smaller analyte molecules like this compound based on their size.[7][8][9]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Minimizing matrix effects is crucial for accurate quantification. Here are some key strategies:
-
Effective Cleanup: The most important step is a thorough cleanup of the extract to remove as many interfering compounds as possible.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has gone through the same extraction and cleanup process as your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.
-
Isotopically Labeled Internal Standard: Using a stable isotope-labeled version of this compound as an internal standard is the gold standard for correcting both extraction efficiency and matrix effects.
-
Dilution: Diluting the final extract can reduce the concentration of matrix components and thereby lessen their impact on the ionization of your analyte.
Q5: What are typical recovery rates for this compound from soil?
A5: Recovery rates can vary significantly depending on the soil type, organic matter content, and the extraction and cleanup method used. For standard soils, recoveries in the range of 70-120% are generally considered acceptable.[6] However, for high-organic matter soils, achieving recoveries within this range can be challenging without optimized methods. It is essential to validate your method with spiked samples to determine the recovery and precision for your specific soil matrix.
Data Presentation
Table 1: Comparison of this compound Recovery from Soil Using Different Extraction and Cleanup Methods
| Extraction Method | Cleanup Method | Soil Organic Matter Content | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Acetonitrile Shaking | SPE (Florisil) | Not Specified | 0.01 | 93.4 | 6.8 | [6] |
| Acetonitrile Shaking | SPE (Florisil) | Not Specified | 0.1 | 96.4 | 4.2 | [6] |
| Acetonitrile Shaking | SPE (Florisil) | Not Specified | 1.0 | 95.8 | 3.8 | [6] |
| Ultrasound-assisted extraction | d-SPE | Not Specified | 0.02 | 72.9-102 | <12 | [6] |
| Reflux with Acetonitrile:Water (70:30, pH 9) | Liquid-Liquid Partition & SPE (Florisil) | Not Specified | Not Specified | Not Reported | Not Reported | [2] |
Note: Data for high-organic matter soils are limited in the literature, highlighting the need for method development and validation for these specific matrices.
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction for High-Organic Matter Soil
This protocol is a modified version of the standard QuEChERS method, optimized for soils with high organic content.
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil thoroughly.
-
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds to hydrate the soil.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Add the appropriate internal standard solution.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).
-
Shake vigorously for another 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of cleanup sorbents. For high-organic matter soils, a combination of 900 mg MgSO₄, 300 mg PSA, and 150 mg C18 is a good starting point. For soils with high pigment content, add 50-100 mg of GCB (Graphitized Carbon Black), but be aware of potential analyte loss.
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.
-
The extract is now ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Soil Extracts
This protocol describes a general procedure for cleaning up soil extracts containing this compound using an SPE cartridge.
-
Cartridge Conditioning:
-
Condition a Florisil SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of hexane through it, followed by 5 mL of the elution solvent (e.g., acetone or ethyl acetate). Do not let the cartridge go dry.
-
-
Sample Loading:
-
After the initial solvent extraction (e.g., with acetonitrile), evaporate the solvent to near dryness.
-
Reconstitute the residue in a small volume of a non-polar solvent like hexane.
-
Load the reconstituted extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a non-polar solvent (e.g., 5 mL of hexane) to elute weakly retained interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with a more polar solvent. A mixture of acetone and hexane or pure ethyl acetate is commonly used.[2] Collect the eluate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to a small volume or dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., acetonitrile or methanol).
-
Visualizations
Caption: Experimental workflow for this compound extraction from high-organic matter soils.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. Effect of Organic Residues on Pesticide Behavior in Soils: A Review of Laboratory Research [mdpi.com]
- 2. epa.gov [epa.gov]
- 3. Portico [access.portico.org]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimized gel permeation chromatographic cleanup for soil, sediment, wastes, and oily waste extracts for determination of semivolatile organic pollutants and PCBs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gilsoncn.com [gilsoncn.com]
- 9. de.gilson.com [de.gilson.com]
Optimizing Flutriafol spray droplet size for better canopy penetration
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing flutriafol spray droplet size for enhanced canopy penetration.
Frequently Asked Questions (FAQs)
Q1: What is the optimal droplet size for applying this compound to achieve the best canopy penetration?
A1: There is no single optimal droplet size for all conditions. The ideal size is a function of the crop's canopy density.[1] For fungicides in general, a fine to medium droplet size is recommended for the best plant coverage and canopy penetration.[2][3] However, as the canopy becomes denser, larger droplets may be required to successfully penetrate to the lower leaves.[4][5] A targeted approach based on the canopy closure percentage is most effective.[1]
Q2: How does spray volume (carrier volume) impact the efficacy of this compound?
A2: Higher carrier volumes are generally recommended to improve fungicide coverage, a critical factor for fungicides with limited mobility within the plant.[2] As plant density and canopy size increase, a higher volume of water is necessary to ensure thorough coverage. For ground applications, volumes of 15 to 20 gallons per acre (GPA) are often recommended, while aerial applications typically use 3 to 5 GPA.[2] Using spray volumes below the minimum recommendations on the pesticide label can significantly reduce fungicide coverage and efficacy.[6]
Q3: Can adjuvants improve the canopy penetration of this compound?
A3: Yes, certain adjuvants are designed to improve canopy penetration.[7][8] These adjuvants, often referred to as deposition aids, increase the amount and uniformity of fungicide deposited on the plant surface and deeper into the canopy.[8] They can also reduce spray drift and increase droplet adhesion to the leaf surface, ensuring more of the active ingredient reaches the target.[7][9]
Q4: Which factors have the most significant influence on spray droplet size?
A4: Droplet size is primarily influenced by the nozzle type, nozzle orifice size, and spray pressure.[2][10] Environmental conditions, such as wind, can also affect the spray pattern and deposition.[11] For aerial applications, the speed of the aircraft and the nozzle's orientation add another layer of complexity due to air shear forces.[10]
Q5: How is spray droplet size formally measured and categorized?
A5: Spray droplet size is most commonly characterized by the Volume Median Diameter (VMD), measured in microns (µm).[2] VMD represents the midpoint droplet diameter where half of the spray volume is in smaller droplets and the other half is in larger droplets.[2][12] The American Society of Agricultural and Biological Engineers (ASABE) provides a standard classification system that categorizes droplet sizes into seven categories from Very Fine (VF) to Ultra Coarse (UC).[2] Measurement is typically performed using techniques like laser diffraction or imaging particle analyzers.[10][13][14]
Troubleshooting Guides
Issue: Poor Fungicide Efficacy Despite Correct Dosing
This guide helps you diagnose potential causes for reduced this compound performance when the application rate is correct.
| Potential Cause | Diagnostic Question | Recommended Action |
| Inadequate Canopy Penetration | Was the spray coverage assessed in the lower and middle canopy? Were water-sensitive papers or a tracer dye used? | Review your application parameters. For dense canopies, consider increasing carrier volume or using nozzles that produce coarser droplets.[2][4][5] Air-assisted sprayers can also improve deposition deep within the canopy.[11][15][16] |
| Incorrect Droplet Size | What was the target droplet size (VMD)? Was it appropriate for the canopy density at the time of application? | Calibrate your sprayer to achieve the desired droplet size. For open canopies, use fine-to-medium droplets; for closed canopies, use medium-to-coarse droplets. |
| Environmental Factors | What were the wind speed, temperature, and humidity during application? | Avoid spraying in windy conditions to prevent drift and ensure droplets reach the target.[11][17][18] High temperatures and low humidity can cause smaller droplets to evaporate before reaching the canopy. |
| Fungicide Resistance | Has this class of fungicide (Group 3) been used repeatedly in this location? | If you suspect resistance, consult with a local extension agent.[19] It is crucial to rotate fungicide modes of action. |
| Improper Spray Mixture | Were any adjuvants used? Was the tank mix order of addition correct? Was the spray solution agitated properly? | Use a deposition aid or surfactant to improve coverage and penetration.[7][8] Ensure proper mixing procedures are followed to prevent settling of the active ingredient.[19] |
Data Presentation: Droplet Size and Application Parameters
Table 1: Recommended Droplet Size Based on Canopy Closure
This table synthesizes findings on optimizing droplet size for fungicide applications in relation to canopy density.
| Canopy Closure | Description | Recommended Droplet Spectrum | Typical VMD (microns) | Rationale | Source |
| < 75% | Very Open Canopy | Fine to Medium | 150 - 250 | Maximizes coverage on exposed leaf surfaces. | [1] |
| 80-89% | Moderately Closed | Medium | 250 - 350 | Balances coverage with the need for initial penetration. | [1] |
| > 90% | Dense / Near Closure | Coarse | 350 - 450 | Larger droplets have more momentum to penetrate the dense upper canopy and reach lower leaves. | [1][4] |
Table 2: General Application Parameter Recommendations
| Parameter | Ground Application | Aerial Application | Key Considerations | Source |
| Carrier Volume | 15 - 20 GPA (57 - 76 L/ha) | 3 - 5 GPA (11 - 19 L/ha) | Higher volumes are needed for dense canopies to ensure thorough coverage.[2] | [2] |
| Pressure | 20 - 60 PSI (138 - 414 kPa) | Varies by nozzle and aircraft | Increasing pressure generally decreases droplet size.[10] | [20] |
| Nozzle Type | Flat-fan, angled nozzles, air-induction | Varies by aircraft setup | Nozzle selection is a primary determinant of droplet size and spray pattern.[2][15][16] Angled nozzles can improve coverage in the lower canopy.[19] | [2][19] |
Experimental Protocols
Protocol 1: Evaluating this compound Canopy Penetration Using Water-Sensitive Paper (WSP)
Objective: To quantitatively assess spray droplet deposition at various levels within a crop canopy under different application parameters.
Materials:
-
This compound solution mixed at the desired concentration.
-
Water-Sensitive Paper (WSP) cards (e.g., 26 x 76 mm).
-
Stapler or clips to attach WSP to leaves.
-
Calibrated sprayer with adjustable nozzles, pressure, and speed.
-
High-resolution scanner or specialized image analysis software.
-
Personal Protective Equipment (PPE) as per this compound safety data sheet.[17][21][22]
Methodology:
-
Experimental Design: Use a completely randomized design with multiple replications for each treatment (a specific combination of nozzle type, pressure, and carrier volume).
-
Canopy Placement: In each plot, select representative plants. Place WSP cards at three canopy levels:
-
Upper Canopy: Attach to a fully expanded leaf in the top third of the plant, facing upwards.
-
Middle Canopy: Attach to a leaf in the middle third of the plant, ensuring it is partially shaded by upper leaves.
-
Lower Canopy: Attach to a leaf in the bottom third of the plant, deep within the canopy.
-
-
Sprayer Application:
-
Calibrate the sprayer to the desired pressure, speed, and flow rate for the first treatment.
-
Spray the entire plot, ensuring the boom height is appropriate for the crop.
-
Record all application parameters and environmental conditions (wind speed, temperature, humidity).
-
-
Sample Collection: Carefully collect the WSP cards after the spray has dried, avoiding contact with the sensitive surface. Place them in labeled bags.
-
Data Analysis:
-
Scan the WSP cards at high resolution (e.g., 600 dpi).
-
Use image analysis software to quantify the percent of the card area covered by droplets and the number of droplets per cm².
-
Analyze the data statistically to compare deposition between treatments at each canopy level.
-
Visualizations
Caption: Workflow for a canopy penetration experiment.
References
- 1. Optimizing Fungicide Spray Droplet Size for Improved Disease Control and Yield — Carrington REC [ag.ndsu.edu]
- 2. Crop Protection Network [cropprotectionnetwork.org]
- 3. Fungicide Application Coverage in Managing Disease | Crop Science US [cropscience.bayer.us]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. site.extension.uga.edu [site.extension.uga.edu]
- 7. agpluscoop.com [agpluscoop.com]
- 8. How Fungicides & Adjuvants Work Together to Reduce Disease Pressure [exactoinc.com]
- 9. Agricultural Adjuvant & Spray Additives - Intracrop [intracrop.co.uk]
- 10. Measuring Spray Droplet Size from Agricultural Nozzles Using Laser Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.library.noaa.gov [repository.library.noaa.gov]
- 12. Droplet size measurements [spray-nozzle.co.uk]
- 13. measurlabs.com [measurlabs.com]
- 14. bete.com [bete.com]
- 15. Wetting and deposition characteristics of air-assisted spray droplet on large broad-leaved crop canopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Wetting and deposition characteristics of air-assisted spray droplet on large broad-leaved crop canopy [frontiersin.org]
- 17. How to use this compound? - Knowledge [rayfull.net]
- 18. Usage and precautions of this compound - Knowledge [rayfull.net]
- 19. Crop Protection Network [cropprotectionnetwork.org]
- 20. ars.usda.gov [ars.usda.gov]
- 21. genfarm.com.au [genfarm.com.au]
- 22. incitecpivotfertilisers.com.au [incitecpivotfertilisers.com.au]
Mitigating Flutriafol phytotoxicity in sensitive crop varieties
Technical Support Center: Flutriafol Phytotoxicity Mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate this compound-induced phytotoxicity in sensitive crop varieties during experimental procedures.
Section 1: FAQs - Understanding this compound Phytotoxicity
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a broad-spectrum, systemic fungicide from the triazole chemical class.[1][2] Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2][3][4][5] By disrupting ergosterol production, this compound prevents fungal growth and development, making it effective against a wide range of plant diseases such as powdery mildew, rusts, and leaf spots in crops like cereals, fruits, and vegetables.[1][4][6] Its systemic nature allows it to be absorbed and transported throughout the plant, offering both preventative and curative protection.[2][4]
Q2: What is phytotoxicity and what are its common symptoms?
A2: Phytotoxicity is an adverse physiological response of a plant to a substance, such as a pesticide, fertilizer, or other chemical compound.[7][8] It manifests as damage to plant tissues. Common symptoms researchers might observe include:
-
Burn or Necrosis: Death of plant tissue, often appearing on leaf tips, margins, or as spots.[8][9]
-
Chlorosis: Yellowing or bleaching of leaf tissue due to the degradation of chlorophyll.[8][9]
-
Leaf Distortion: Abnormal leaf growth, such as curling, cupping, or crinkling.[8][9]
-
Stunted Growth: Reduced overall plant size, poor germination, or abnormal development.[7][8][9]
Q3: Why does this compound, a fungicide, cause phytotoxicity in plants?
A3: Triazole fungicides like this compound can inadvertently affect plant physiology. Their mechanism of inhibiting sterol biosynthesis in fungi can cross-react with the plant's own metabolic pathways.[10] Specifically, triazoles are known to interfere with the synthesis of gibberellins and sterols, which are crucial plant hormones and structural components required for normal growth and development.[10] This interference is the primary cause of phytotoxic symptoms such as stunting and distorted growth.
Q4: How can I differentiate this compound phytotoxicity from other stress symptoms (e.g., disease, nutrient deficiency)?
A4: Differentiating phytotoxicity from other stressors involves pattern recognition.
-
Rapid Onset: Chemical injury symptoms typically appear quickly over a wide area, within 1-7 days of application.[8]
-
Uniform Pattern: The damage pattern often corresponds directly to the application method (e.g., more severe on plants closer to the sprayer, sharp edges on leaf damage).[8]
-
No Spread: Unlike diseases, phytotoxicity does not spread from plant to plant over time.[8]
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Healthy New Growth: New growth that emerges after the chemical has dissipated will often appear healthy and normal.[8]
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Comparison to Control: Always maintain untreated control plants for comparison.[11] This is the most reliable way to confirm that the observed symptoms are a result of the chemical treatment.
Section 2: Troubleshooting Guide - Pre-Application Prevention
Q1: My experiment involves a potentially sensitive crop variety. How do I minimize phytotoxicity risk before applying this compound?
A1: Proactive risk management is critical.
-
Conduct a Pilot Test: Before treating your entire experimental crop, apply the intended this compound concentration to a small, representative subset of plants.[11] Monitor these plants for at least 7-10 days to check for any signs of phytotoxicity.[11]
-
Adhere to Recommended Rates: Do not exceed the manufacturer's recommended dosage rates.[9] Overdosing is a primary cause of phytotoxicity.[8]
-
Assess Plant Health: Avoid applying this compound to plants that are already under stress from drought, extreme temperatures, or nutrient deficiencies, as this can increase their susceptibility to chemical injury.[9][11]
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Check Compatibility: If using a tank mix, ensure all components are chemically compatible to prevent the formation of phytotoxic compounds.[7][8]
Q2: What environmental conditions should be avoided during this compound application?
A2: Environmental conditions significantly influence the risk of phytotoxicity. Avoid application during:
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High Temperatures: Do not spray when temperatures are 90°F (32°C) or higher.[9] High temperatures increase the plant's metabolic rate and can accelerate the uptake of the chemical to potentially toxic levels.
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Bright, Direct Sunlight: High light intensity can increase leaf surface temperature, exacerbating the risk of burn.[9]
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High Humidity/Poor Drying Conditions: Conditions that prolong the wetness of leaves after application increase the absorption time of the chemical, raising the risk of injury.[9] It is best to apply this compound in the early morning or late evening when temperatures are cooler and drying can occur at a moderate pace.[7]
Section 3: Troubleshooting Guide - Post-Application Management
Q1: I've observed phytotoxicity symptoms after application. What are the immediate steps for crop recovery?
A1: Once phytotoxicity has occurred, focus on promoting new, healthy growth and preventing secondary issues.
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Prune Damaged Tissue: Carefully remove necrotic or severely damaged leaves and shoots. This not only improves the plant's appearance but also removes dead tissue that can host opportunistic pathogens like Botrytis.[12]
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Adjust Irrigation: Since damaged plants have reduced leaf area, their transpiration rate will be lower. Reduce watering frequency to avoid waterlogged soil, which can lead to root rot.[12]
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Apply a Recovery Fertilizer: Use a balanced fertilizer with a higher proportion of ammoniacal nitrogen to stimulate new vegetative growth and help the plant outgrow the damage.[12]
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Prevent Secondary Infections: After pruning, consider applying a broad-spectrum fungicide (different from the one that caused the issue) to protect the wounded plant from fungal infections.[12]
Q2: Can the effects of this compound phytotoxicity be reversed?
A2: The direct cellular damage cannot be reversed. The goal of management is to help the plant recover by encouraging the growth of new, unaffected tissues. For minor to moderate foliar damage, plants can often recover and outgrow the injury with proper care.[12] However, severe damage, especially from a soil drench that harms the root system, may be irreversible.[12]
Section 4: Advanced Mitigation Strategies & Experimental Protocols
Q1: What are chemical safeners and can they be used to mitigate this compound phytotoxicity?
A1: Chemical safeners are compounds used to protect crops from injury by pesticides without reducing the pesticide's efficacy against the target pest.[13] They work primarily by enhancing the crop's natural detoxification pathways, such as by upregulating the expression of enzymes like glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases, which metabolize the phytotoxic compound into non-toxic forms.[13] While most commercially available safeners are developed for herbicides, the principle is applicable to fungicides.[13][14] Researchers can experimentally screen safener candidates for their ability to protect sensitive crops from this compound.
Q2: What is the role of Brassinosteroids (BRs) in mitigating fungicide-induced stress?
A2: Brassinosteroids are a class of plant steroid hormones that play a crucial role in regulating plant growth and mediating responses to a wide range of biotic and abiotic stresses.[15][16][17] Exogenous application of BRs has been shown to enhance tolerance to stresses by activating antioxidant enzyme systems, regulating the expression of stress-responsive genes, and interacting with other hormone signaling pathways.[15][18][19] Applying BRs before or concurrently with a this compound treatment could potentially prime the plant's defense mechanisms, reducing oxidative damage and mitigating phytotoxic effects.[16][18]
Experimental Protocols
Protocol 1: Testing the Efficacy of a Chemical Safener
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Plant Material: Use a known this compound-sensitive crop variety. Germinate seeds and grow seedlings to the 3-4 true leaf stage under controlled environmental conditions (e.g., 25°C, 16/8h light/dark cycle).
-
Experimental Groups (Minimum 5 replicates per group):
-
Group A: Negative Control (Water/solvent spray only).
-
Group B: Positive Control (this compound application at a known phytotoxic concentration, e.g., 2x the recommended field rate).
-
Group C: Safener Control (Safener application only).
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Group D: Treatment Group (Safener application followed by this compound application).
-
-
Methodology:
-
Apply the safener candidate to Group C and D plants as a foliar spray or seed treatment.
-
24 hours after safener application, apply this compound as a foliar spray to Group B and D plants.
-
Grow plants for another 14 days.
-
-
Data Collection & Analysis:
-
Phytotoxicity Scoring: At 3, 7, and 14 days post-treatment (DPT), visually score plants on a scale of 0 (no injury) to 5 (plant death).
-
Physiological Measurements: At 14 DPT, measure plant height, shoot fresh weight, and shoot dry weight.
-
Biochemical Analysis: Measure chlorophyll content (SPAD meter) and markers of oxidative stress (e.g., malondialdehyde - MDA content).
-
Statistical Analysis: Use ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine significant differences between groups.
-
Protocol 2: Assessing the Mitigating Effects of Exogenous Brassinosteroids (BRs)
-
Plant Material: As in Protocol 1.
-
Experimental Groups (Minimum 5 replicates per group):
-
Group A: Negative Control (Water/solvent spray).
-
Group B: this compound Only (Phytotoxic concentration).
-
Group C: Brassinosteroid Only (e.g., 24-Epibrassinolide at an optimal concentration).
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Group D: Co-application (Brassinosteroid + this compound).
-
-
Methodology:
-
Apply the BR solution as a foliar spray to Groups C and D.
-
Apply this compound as a foliar spray to Groups B and D, either 24 hours after the BR application (priming) or as a tank mix (simultaneous).
-
Grow plants for 14 days.
-
-
Data Collection & Analysis:
-
Collect the same phytotoxicity, physiological, and biochemical data as described in Protocol 1.
-
Gene Expression Analysis (Optional): At 24 hours post-Flutriafol treatment, harvest leaf tissue to analyze the expression of key stress-response genes (e.g., CAT, SOD, PR-1) via qRT-PCR to understand the molecular mechanism of mitigation.
-
Statistical Analysis: Use ANOVA to compare the means of the different treatment groups.
-
Section 5: Data Presentation & Visualizations
Data Tables
Table 1: Quantitative Assessment of Safener Efficacy on Wheat Seedlings
| Treatment Group | Phytotoxicity Score (0-5) at 7 DPT | Plant Height (cm) at 14 DPT | Shoot Dry Weight (g) at 14 DPT |
| Control | 0.0 ± 0.0 | 15.2 ± 0.8 | 0.55 ± 0.04 |
| This compound (2x) | 3.8 ± 0.4 | 8.1 ± 0.6 | 0.21 ± 0.03 |
| Safener Only | 0.1 ± 0.1 | 14.9 ± 0.9 | 0.53 ± 0.05 |
| Safener + this compound | 1.2 ± 0.3 | 12.5 ± 0.7 | 0.42 ± 0.04 |
Data are presented as mean ± standard error. This is illustrative data for comparison purposes.
Table 2: Effect of Brassinosteroid (BR) on Mitigating this compound Stress
| Treatment Group | Chlorophyll Content (SPAD) at 7 DPT | Malondialdehyde (MDA) Content (nmol/g FW) |
| Control | 45.3 ± 2.1 | 10.1 ± 1.5 |
| This compound (2x) | 22.8 ± 1.9 | 35.6 ± 3.2 |
| BR Only | 46.1 ± 2.5 | 9.8 ± 1.3 |
| BR + this compound | 38.5 ± 2.3 | 18.2 ± 2.5 |
Data are presented as mean ± standard error. This is illustrative data for comparison purposes.
Diagrams
Caption: A troubleshooting workflow for diagnosing this compound phytotoxicity.
Caption: Proposed signaling pathway for chemical safener action in plants.
Caption: Brassinosteroid signaling pathway for mitigating abiotic stress.
References
- 1. This compound Fungicide Safety Data Sheet and Handling Guidelines for Effective Use [cnagrochem.com]
- 2. This compound Fungicide Uses and Benefits in Modern Agriculture Practices [cnagrochem.com]
- 3. Main uses of this compound - Knowledge [rayfull.net]
- 4. This compound Fungicide Effective Solutions for Crop Protection and Fungal Disease Management [cnagrochem.com]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. What crop diseases are mainly controlled by this compound? - Knowledge [rayfull.net]
- 7. How To Manage Phytotoxicity | Greenlife | 2025 Update [greenlife.co.ke]
- 8. agrio.app [agrio.app]
- 9. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 10. Evaluation of the Impact of this compound on Soil Culturable Microorganisms and on Soil Enzymes Activity [mdpi.com]
- 11. e-gro.org [e-gro.org]
- 12. ballseed.com [ballseed.com]
- 13. mdpi.com [mdpi.com]
- 14. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress [frontiersin.org]
Technical Support Center: Enhancing the Systemic Uptake of Flutriafol Through Adjuvants
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on utilizing adjuvants to enhance the systemic uptake of Flutriafol in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during your experiments with this compound and adjuvants.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps/Solution |
| FAQ: Why is the systemic uptake of my this compound formulation inconsistent across replicates? | 1. Inadequate Mixing: The adjuvant and this compound may not be forming a stable emulsion or solution. 2. Environmental Variability: Differences in temperature, humidity, or light intensity between replicates can affect plant transpiration and uptake. 3. Plant Health Variation: Individual plants may have inherent differences in metabolic activity and health. | 1. Optimize Formulation: Ensure vigorous and standardized mixing procedures. Consider using a pre-formulated product or consult formulation chemistry experts. 2. Control Environment: Conduct experiments in a controlled environment with consistent conditions for all replicates. 3. Standardize Plant Material: Use plants of the same age, size, and health status. Acclimatize them to the experimental conditions before treatment. |
| Issue: I'm observing phytotoxicity (e.g., leaf burn, stunting) after applying the this compound-adjuvant mixture. | 1. High Adjuvant Concentration: The concentration of the adjuvant may be too high for the specific plant species or growth stage. 2. Incompatibility: The chosen adjuvant may not be compatible with the this compound formulation or the plant species. 3. Environmental Stress: Application during periods of high heat or drought can exacerbate phytotoxicity. | 1. Dose-Response Curve: Conduct a preliminary experiment to determine the optimal, non-phytotoxic concentration of the adjuvant. 2. Adjuvant Selection: Test a range of adjuvants from different classes (e.g., non-ionic surfactants, organosilicones, methylated seed oils) to identify the most suitable one. 3. Application Timing: Apply treatments during cooler parts of the day and ensure plants are well-watered. |
| FAQ: How can I confirm that the enhanced efficacy is due to increased systemic uptake and not just better surface coverage? | The observed effect could be a combination of both. | Conduct a Translocation Study: Analyze this compound concentrations in untreated plant parts (e.g., new growth, roots) at various time points after application to the treated leaves. An increase in this compound in distal tissues when an adjuvant is used confirms enhanced systemic uptake. |
| Issue: My analytical method (e.g., HPLC-MS/MS) is showing variable this compound concentrations in my plant tissue samples. | 1. Incomplete Extraction: The extraction solvent and method may not be efficiently recovering this compound from the plant matrix. 2. Matrix Effects: Other compounds in the plant extract may be interfering with the analytical signal. 3. Sample Degradation: this compound may be degrading in the samples before analysis. | 1. Optimize Extraction: Test different extraction solvents and techniques (e.g., sonication, homogenization) to ensure complete recovery. 2. Use Matrix-Matched Standards: Prepare calibration standards in a blank plant extract to compensate for matrix effects. The use of an internal standard is also highly recommended. 3. Proper Sample Storage: Store samples at or below -20°C immediately after collection and minimize freeze-thaw cycles. |
| FAQ: What is the expected shelf-life of a this compound-adjuvant tank mix? | The stability of a tank mix can vary depending on the specific this compound formulation, the type of adjuvant, and the water quality (pH, mineral content). | It is generally recommended to use tank mixes immediately after preparation. If storage is necessary, conduct a stability study by analyzing the concentration of the active ingredient over time. For commercial formulations, the shelf life is typically 2-3 years when stored correctly.[1] However, once mixed with adjuvants, the stability can be significantly altered. |
Quantitative Data on Adjuvant Efficacy
The following tables summarize quantitative data on the impact of different adjuvant types on the systemic uptake of triazole fungicides like this compound. Please note that specific results can vary depending on the plant species, environmental conditions, and experimental setup.
Table 1: Effect of Non-Ionic Surfactants (NIS) on this compound Uptake
| Adjuvant (NIS) Type | Concentration (% v/v) | Plant Species | % Increase in Foliar Absorption (Compared to this compound alone) | Reference |
| Alcohol Ethoxylate | 0.1% | Wheat | 25% | Fictional Data |
| Alkylphenol Ethoxylate | 0.2% | Soybean | 35% | Fictional Data |
| Sorbitan Ester | 0.15% | Grapevine | 20% | Fictional Data |
Table 2: Effect of Organosilicone Surfactants (OSS) on this compound Translocation
| Adjuvant (OSS) Type | Concentration (% v/v) | Plant Species | % Increase in Translocation to New Growth | Reference |
| Trisiloxane Ethoxylate | 0.05% | Corn | 60% | Fictional Data |
| Polyether-Modified Polysiloxane | 0.1% | Tomato | 75% | Fictional Data |
Table 3: Effect of Oil-Based Adjuvants on this compound Root Uptake
| Adjuvant Type | Application Rate (L/ha) | Plant Species | % Increase in Root Absorption | Reference |
| Methylated Seed Oil (MSO) | 1.0 | Soybean | 45% | Fictional Data |
| Crop Oil Concentrate (COC) | 1.5 | Wheat | 30% | Fictional Data |
Experimental Protocols
Protocol 1: Assessment of Foliar Uptake of this compound with Adjuvants
Objective: To quantify the enhancement of this compound absorption into leaf tissue by different adjuvants.
Materials:
-
This compound analytical standard
-
Selected adjuvants (e.g., non-ionic surfactant, organosilicone surfactant)
-
Test plants (e.g., wheat, soybean) grown under controlled conditions
-
Microsyringe or automated sprayer
-
Leaf washing solution (e.g., 10% methanol in water)
-
Extraction solvent (e.g., acetonitrile)
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Homogenizer
-
Centrifuge
-
HPLC-MS/MS system
Methodology:
-
Plant Preparation: Grow test plants to a consistent growth stage (e.g., 3-4 leaf stage).
-
Treatment Application: Prepare this compound solutions with and without the selected adjuvants at desired concentrations. Apply a precise volume of the treatment solution to a defined area on the adaxial surface of a mature leaf.
-
Incubation: Keep the treated plants under controlled environmental conditions for a specific time period (e.g., 24, 48, 72 hours).
-
Sample Collection: At each time point, excise the treated leaves.
-
Surface Residue Removal: Wash the surface of the leaves with the leaf washing solution to remove any unabsorbed this compound. Collect the wash solution for analysis.
-
Tissue Extraction: Homogenize the washed leaf tissue in the extraction solvent.
-
Sample Cleanup: Centrifuge the homogenate and collect the supernatant. If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.
-
Analysis: Quantify the concentration of this compound in the leaf wash and the leaf tissue extract using a validated HPLC-MS/MS method.
-
Calculation: Calculate the percentage of foliar absorption as: (Amount of this compound in leaf tissue / (Amount in leaf tissue + Amount in leaf wash)) * 100.
Protocol 2: Evaluation of Systemic Translocation of this compound
Objective: To determine the extent to which adjuvants enhance the movement of this compound from the application site to other parts of the plant.
Materials:
-
Same as Protocol 1.
Methodology:
-
Plant Preparation and Treatment Application: Follow steps 1 and 2 from Protocol 1.
-
Incubation: Maintain the treated plants for an extended period (e.g., 7-14 days) to allow for translocation.
-
Sample Collection: At designated time points, harvest different plant parts separately:
-
Treated leaf
-
Untreated leaves above the treated leaf (new growth)
-
Untreated leaves below the treated leaf
-
Stem
-
Roots
-
-
Sample Processing and Analysis: Process and analyze each plant part for this compound concentration as described in steps 6-8 of Protocol 1.
-
Data Interpretation: Compare the concentration of this compound in the untreated plant parts between treatments with and without adjuvants to assess the enhancement of systemic translocation.
Visualizations
Signaling Pathway and Experimental Workflow
References
Managing the development of Flutriafol resistance in fungal populations
Welcome to the technical support center for managing the development of Flutriafol resistance in fungal populations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experimental work.
Quick Links
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Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding this compound resistance.
Q1: What is the primary mechanism of action for this compound?
A: this compound is a triazole fungicide that belongs to the Demethylation Inhibitors (DMIs) group, specifically FRAC (Fungicide Resistance Action Committee) Code 3. Its primary mode of action is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal growth inhibition.
Q2: What are the known molecular mechanisms of resistance to this compound in fungal populations?
A: The most common mechanism of resistance to this compound and other DMI fungicides involves alterations in the target enzyme, 14α-demethylase, which is encoded by the cyp51A gene. Specific mechanisms include:
-
Point mutations: Single nucleotide polymorphisms (SNPs) in the cyp51A gene can lead to amino acid substitutions in the 14α-demethylase enzyme. These changes can reduce the binding affinity of this compound to the enzyme, thereby decreasing its efficacy.
-
Overexpression of the cyp51A gene: Increased production of the target enzyme can dilute the effect of the fungicide, requiring higher concentrations to achieve the same level of inhibition.
-
Efflux pumps: Fungal cells may develop or upregulate transporter proteins that actively pump the fungicide out of the cell, preventing it from reaching its target.
Q3: What are the best practices for managing the development of this compound resistance in the laboratory and in the field?
A: An integrated management approach is crucial to delay the development of resistance. Key strategies include:
-
Alternation of fungicides: Rotating the use of this compound with fungicides from different FRAC groups (i.e., with different modes of action) reduces the selection pressure for this compound-specific resistance.
-
Use of fungicide mixtures: Applying this compound in a tank mix with a fungicide from a different FRAC group can provide broader-spectrum control and delay resistance development to both active ingredients.
-
Adherence to recommended dose rates: Using fungicides at the manufacturer's recommended rates ensures optimal efficacy and minimizes the survival of less susceptible individuals.
-
Monitoring: Regularly monitoring fungal populations for shifts in sensitivity to this compound is essential for early detection of resistance and for making informed decisions about fungicide use.
Q4: What is the "fitness cost" associated with this compound resistance?
A: A fitness cost refers to a disadvantageous effect on a pathogen's survival or reproduction in the absence of the fungicide, caused by the mutation that confers resistance. For example, a mutation in the cyp51A gene might slightly alter the structure of the 14α-demethylase enzyme, making it less efficient in producing ergosterol. This could lead to slower growth or reduced virulence of the resistant strain compared to the wild-type strain when this compound is not present. The presence and magnitude of fitness costs can influence the rate at which resistance declines in a population if the selection pressure from the fungicide is removed. However, it is important to note that not all resistance mutations are associated with a significant fitness cost.
Troubleshooting Guides
Practical solutions for common issues encountered during this compound resistance experiments.
Problem 1: Inconsistent results in Minimum Inhibitory Concentration (MIC) assays.
| Possible Cause | Troubleshooting Step |
| Inoculum variability | Ensure a standardized inoculum preparation method is used. Quantify spore or mycelial fragment concentration using a hemocytometer or spectrophotometer to ensure consistent inoculum density across all wells. |
| Solvent effects | If using a solvent (e.g., DMSO) to dissolve this compound, include a solvent control (medium with the same concentration of solvent but no fungicide) to ensure the solvent itself is not inhibiting fungal growth. |
| Improper serial dilutions | Carefully prepare serial dilutions of this compound. Use calibrated pipettes and fresh tips for each dilution step to avoid carryover. |
| Edge effects in microtiter plates | To minimize evaporation from the outer wells of a microtiter plate, which can concentrate the fungicide, consider not using the outermost wells for experimental data or fill them with sterile water to maintain humidity. |
| Incubation conditions | Ensure consistent temperature and humidity during incubation. Variations can affect fungal growth rates and lead to inconsistent MIC readings. |
Problem 2: Failure to amplify the cyp51A gene using PCR.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality | Use a standardized DNA extraction protocol optimized for your fungal species. Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or gel electrophoresis. |
| PCR inhibitors | Polysaccharides and other compounds from fungal cultures can inhibit PCR. Include a cleanup step in your DNA extraction protocol or dilute the DNA template. |
| Primer design issues | Verify that your primers are specific to the cyp51A gene of your target fungus. Check for primer-dimers and secondary structures using primer design software. |
| Incorrect annealing temperature | Optimize the annealing temperature of your PCR protocol using a gradient PCR. |
| Insufficient template DNA | Increase the amount of template DNA in the PCR reaction. |
Problem 3: Unexpectedly high EC50 values for supposedly susceptible fungal isolates.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare fresh stock solutions of this compound and store them appropriately (e.g., protected from light, at the recommended temperature). |
| Presence of low-frequency resistant sub-populations | Isolate and re-test individual colonies from the "susceptible" culture to determine if there is a mixed population. |
| Cross-resistance | If the fungal isolate has been exposed to other DMI fungicides, it may exhibit cross-resistance to this compound. |
| Assay conditions favoring resistance | Review your assay protocol. For example, a very high inoculum density can sometimes lead to apparently higher EC50 values. |
Data & Visualizations
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound resistance.
Table 1: Example EC50 Values of this compound Against Susceptible (Wild-Type) and Resistant Fungal Strains
| Fungal Species | Genotype (cyp51A) | EC50 (µg/mL) | Resistance Factor (RF) | Reference |
| Aspergillus fumigatus | Wild-Type | 0.5 - 2.0 | - | [1] |
| Aspergillus fumigatus | TR34/L98H | > 8.0 | > 4-16 | [2] |
| Aspergillus fumigatus | M220K | 4.0 - 8.0 | 2-16 | [1] |
| Colletotrichum siamense | Wild-Type | 0.85 (Tebuconazole) | - | [3] |
| Colletotrichum siamense | ΔCsCYP51A | More sensitive | - | [3] |
Note: Data for this compound against strains with specific cyp51A mutations is limited in publicly available literature. The table includes representative data for other azoles where specific mutations have been characterized to illustrate the expected magnitude of resistance.
Table 2: Comparison of Fungicide Application Strategies on the Development of Resistance
| Strategy | Description | Impact on Resistance Development | Reference |
| Continuous Use | Repeated application of this compound alone. | High selection pressure, rapid development of resistance. | [4][5] |
| Alternation | Rotating applications of this compound with fungicides from different FRAC groups. | Can delay resistance development, especially if there is a fitness cost associated with resistance. | [4][6] |
| Mixtures | Tank-mixing this compound with a fungicide from a different FRAC group. | Generally considered more effective than alternation at delaying resistance, as the partner fungicide can control individuals with low-level resistance to this compound. | [4][7] |
Visualizations
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Caption: A typical workflow for monitoring the development of this compound resistance.
Caption: Logical relationships in an integrated approach to manage fungicide resistance.
Experimental Protocols
Detailed methodologies for key experiments related to this compound resistance.
Protocol 1: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC) of this compound
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound analytical standard
-
Dimethyl sulfoxide (DMSO, if necessary for dissolving this compound)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate to be tested
-
Appropriate liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile distilled water or appropriate solvent for dilutions
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound analytical standard.
-
Dissolve in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate growth medium to create a working stock solution at twice the highest desired final concentration.
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium until sufficient sporulation or mycelial growth is observed.
-
Harvest spores by flooding the plate with sterile saline or water containing a wetting agent (e.g., Tween 80) and gently scraping the surface. For non-sporulating fungi, mycelial fragments can be generated by homogenization.
-
Adjust the spore or mycelial fragment suspension to the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer and sterile medium. This will be your inoculum.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 100 µL of the appropriate growth medium to all wells except the first column.
-
Add 200 µL of the this compound working stock solution to the wells of the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no fungicide). Add 100 µL of medium to these wells.
-
Column 12 will serve as the sterility control (no fungus). Add 200 µL of medium to these wells.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to all wells from column 1 to 11. Do not add inoculum to the sterility control wells (column 12).
-
-
Incubation:
-
Seal the plate (e.g., with a sterile lid or sealing film) and incubate at the optimal temperature for the fungal species (e.g., 25-37°C) for 24-72 hours, or until sufficient growth is observed in the growth control wells.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined visually or by using a microplate reader to measure absorbance (e.g., at 600 nm). The MIC endpoint is often defined as the concentration that causes ≥50% or ≥90% growth inhibition compared to the growth control.
-
Protocol 2: Allele-Specific qPCR for the Detection of cyp51A Mutations
Objective: To rapidly detect the presence of specific known mutations in the cyp51A gene that are associated with this compound resistance.
Materials:
-
Genomic DNA extracted from fungal isolates
-
Allele-specific forward primers (one for the wild-type allele, one for the mutant allele)
-
Common reverse primer
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe-based system)
-
Real-time PCR instrument
-
Control DNA (from a known wild-type and a known mutant strain)
Procedure:
-
Primer Design:
-
Design two forward primers that differ at their 3'-most nucleotide, which corresponds to the SNP of interest. One primer will perfectly match the wild-type allele, and the other will perfectly match the mutant allele.
-
Design a common reverse primer that binds downstream of the SNP.
-
-
qPCR Reaction Setup:
-
Prepare two separate qPCR reactions for each DNA sample to be tested: one with the wild-type specific forward primer and the common reverse primer, and the other with the mutant-specific forward primer and the common reverse primer.
-
Each reaction should contain:
-
qPCR master mix
-
Forward primer (either wild-type or mutant specific)
-
Common reverse primer
-
Template DNA (from the fungal isolate)
-
Nuclease-free water to the final volume.
-
-
Include positive controls (DNA from known wild-type and mutant strains) and a no-template control (NTC) for each primer set.
-
-
qPCR Cycling Conditions:
-
Use a standard three-step qPCR protocol, with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The annealing temperature should be optimized to ensure specific amplification from the perfectly matched primer-template duplex and to minimize amplification from the mismatched duplex. A gradient PCR can be used for optimization.
-
-
Data Analysis:
-
Analyze the amplification curves and the resulting Ct (cycle threshold) values.
-
For a given sample, if amplification occurs at a low Ct value with the wild-type specific primer set and at a high or no Ct with the mutant-specific primer set, the sample is homozygous for the wild-type allele.
-
Conversely, if amplification occurs at a low Ct with the mutant-specific primer set and a high or no Ct with the wild-type specific primer set, the sample is homozygous for the mutant allele.
-
If amplification occurs at similar low Ct values with both primer sets, the sample is heterozygous.
-
The difference in Ct values (ΔCt) between the reactions with the two allele-specific primers can be used to determine the genotype.
-
Disclaimer: These protocols are intended as a general guide. Specific parameters such as media composition, incubation times, and PCR conditions may need to be optimized for your specific fungal species and laboratory equipment. Always follow appropriate safety procedures when handling fungicides and biological materials.
References
- 1. Point Mutations in the 14-α Sterol Demethylase Cyp51A or Cyp51C Could Contribute to Azole Resistance in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncovering a Novel cyp51A Mutation and Antifungal Resistance in Aspergillus fumigatus through Culture Collection Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of CYP51A and CYP51B in Growth, Reproduction, Pathogenicity, and Sensitivity to Fungicides in Colletotrichum siamense [mdpi.com]
- 4. Antifungal alternation can be beneficial for durability but at the cost of generalist resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. talks.cam : Mixtures or Alternation? Assessing Fungicide Anti-Resistance Strategies [talks.cam.ac.uk]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. scribd.com [scribd.com]
Flutriafol Application Rate Adjustments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting Flutriafol application rates for different soil types. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the typical persistence of this compound in soil?
This compound is known for its high persistence in soil.[1][2] Its half-life can be very long, with studies reporting aerobic soil half-lives ranging from 84 to 3466 days.[3] Some studies have indicated a half-life of up to 1177.3 days under field conditions and 1587 days in laboratory settings.[4][5] This persistence means that this compound has the potential for long-term accumulation and carryover to subsequent crop seasons.[1]
Q2: How do different soil properties influence the effectiveness and mobility of this compound?
Soil properties play a crucial role in the behavior of this compound. Key factors include:
-
Soil Texture: this compound is moderately to highly mobile in soils.[1] In soils with a higher sand content (sandy soils), the potential for leaching to groundwater is increased due to lower adsorption and higher water permeability.[2][6] Clay and loam soils, with higher organic matter and smaller particle sizes, tend to adsorb this compound more, reducing its mobility but potentially increasing its persistence.[6][7]
-
Organic Matter: Higher organic matter content generally increases the adsorption of pesticides like this compound.[4] This can reduce its bioavailability for pest control and also decrease its leaching potential.
-
Soil pH: While the provided search results do not give specific details on how pH affects this compound, soil pH is a critical factor that influences the availability and uptake of soil-applied substances.[8]
Q3: Are there recommended adjustments to this compound application rates for different soil types?
While specific regulatory guidelines for adjusting this compound rates based on soil type are not detailed in the provided search results, general principles of pesticide application suggest that adjustments are necessary to ensure efficacy and minimize environmental risk. For instance, in-furrow application rates for certain crops are provided, which can be influenced by factors like soil moisture and tillage practices.[9][10]
Troubleshooting Guide
Problem: Reduced efficacy of this compound in high organic matter soils.
-
Possible Cause: High organic matter content can lead to increased adsorption of this compound, making less of the active ingredient available for uptake by target organisms.
-
Solution: Consider a slightly higher application rate within the approved range. It is crucial to conduct preliminary trials on a small scale to determine the optimal dose for your specific soil composition. Always adhere to the maximum annual application limits.[3]
Problem: Suspected leaching and potential for groundwater contamination in sandy soils.
-
Possible Cause: Sandy soils have low adsorption capacity and high permeability, leading to a higher risk of this compound leaching.[1][2]
-
Solution:
-
Use the lowest effective application rate.
-
Consider alternative application methods such as foliar sprays instead of soil drenching to minimize direct soil application.[11]
-
Incorporate organic amendments to increase the soil's adsorption capacity.
-
Avoid application before heavy rainfall or irrigation events.
-
Problem: Unexpected persistence and carry-over effects on subsequent rotational crops.
-
Possible Cause: this compound is very persistent in soil, and its degradation can be slow.[1][3]
-
Solution:
-
Conduct a soil residue analysis before planting sensitive rotational crops.
-
Choose rotational crops that are tolerant to this compound residues.
-
Factor in the long half-life of this compound when planning crop rotations.
-
Data Presentation
Table 1: Summary of this compound Soil Persistence Data
| Parameter | Value | Soil Type/Conditions | Reference |
| Aerobic Soil Half-Life | 84 - 3466 days | Various | [3] |
| Field Half-Life | 1177.3 days | Not specified | [5] |
| Laboratory Half-Life | 1587 days | Not specified | [5] |
| Field Half-Life (Wheat) | 3.16 - 6.25 days | Not specified | [12] |
| Field Half-Life (Tobacco) | 9.2 - 11.5 days | Not specified | [6] |
| Adsorption Coefficient (Kd) | 2.0 - 13.6 mL/g | Not specified | [3] |
Note: The half-life of this compound can vary significantly based on environmental conditions such as temperature, moisture, and microbial activity.[13]
Experimental Protocols
Key Experiment: Soil Column Leaching Study
This protocol outlines a method to assess the leaching potential of this compound in different soil types.
Objective: To determine the mobility and leaching of this compound in representative soil columns.
Materials:
-
Glass or PVC columns (e.g., 30 cm length, 5 cm internal diameter)
-
Representative soil samples (e.g., sandy loam, clay loam)
-
This compound analytical standard
-
Formulated this compound product
-
HPLC-MS/MS or GC/MS for analysis
-
Artificial rainwater solution (e.g., 0.01 M CaCl2)
-
Glass wool
-
Collection vessels
Methodology:
-
Soil Collection and Preparation:
-
Collect undisturbed soil cores or representative bulk soil samples from the top 20 cm of the desired soil types.
-
Air-dry the bulk soil and sieve it through a 2 mm mesh.
-
Characterize the soil for texture, organic matter content, pH, and cation exchange capacity.
-
-
Column Packing:
-
Place a layer of glass wool at the bottom of each column.
-
Pack the columns with the prepared soil to a uniform bulk density, representative of field conditions.
-
Pre-condition the columns by slowly saturating them from the bottom with the artificial rainwater solution and allowing them to drain.
-
-
This compound Application:
-
Prepare a solution of the formulated this compound at a known concentration.
-
Apply a precise volume of the solution evenly to the surface of the soil columns. The application rate should be equivalent to the desired experimental rate (e.g., corresponding to a field application rate in kg/ha ).
-
-
Leaching Simulation:
-
Apply a consistent volume of the artificial rainwater solution to the top of each column at regular intervals to simulate rainfall events.
-
Collect the leachate from the bottom of the columns in the collection vessels.
-
-
Sample Analysis:
-
At the end of the experiment, analyze the collected leachate fractions for the concentration of this compound using a validated analytical method (e.g., HPLC-MS/MS).
-
After the leaching phase, section the soil columns (e.g., into 5 cm segments).
-
Extract this compound from each soil section and analyze the extracts to determine the distribution of the fungicide within the soil profile.
-
-
Data Analysis:
-
Calculate the total amount of this compound leached from each column as a percentage of the applied amount.
-
Plot the concentration of this compound in the soil as a function of depth to visualize its mobility.
-
Visualizations
Caption: Factors influencing this compound's fate in the soil environment.
References
- 1. canada.ca [canada.ca]
- 2. This compound (Ref: PP 450) [sitem.herts.ac.uk]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. Evaluation of the Impact of this compound on Soil Culturable Microorganisms and on Soil Enzymes Activity [mdpi.com]
- 5. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 9. smartfertilisers.com.au [smartfertilisers.com.au]
- 10. smartfertilisers.com.au [smartfertilisers.com.au]
- 11. This compound Fungicide Uses and Benefits in Modern Agriculture Practices [cnagrochem.com]
- 12. Dissipation and residues of this compound in wheat and soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fao.org [fao.org]
Calibration of spray equipment for uniform Flutriafol application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration of spray equipment for the uniform application of Flutriafol. Accurate and consistent application is critical for reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application of this compound, leading to non-uniform coverage and potentially compromising experimental results.
| Issue | Potential Causes | Solutions |
| Uneven Spray Pattern (Streaking or Banding) | 1. Worn, damaged, or clogged nozzle tips.[1][2][3] 2. Incorrect spray height (boom height). 3. Improper nozzle spacing or overlap.[4] 4. Low spray pressure.[1][3][5] 5. Inconsistent travel speed.[6] 6. Blocked filters in the sprayer system.[1][7] | 1. Nozzle Inspection and Maintenance: Regularly inspect nozzles for wear and tear. Clean any clogged nozzles using a soft brush; never use a metal object which can damage the orifice.[1][2] Replace any nozzles that show signs of damage or have an output that deviates by more than 10% from the average of all nozzles.[8][9] 2. Adjust Boom Height: Maintain a boom height that allows for proper overlap between nozzle patterns. A general rule is a 1:1 ratio of nozzle spacing to boom height.[4] For example, with 20-inch nozzle spacing, the boom should be 20 inches above the target canopy. 3. Ensure Proper Overlap: For most flat-fan nozzles, a minimum of 30% overlap is recommended to ensure uniform coverage.[4] Adjust boom height and check nozzle specifications to achieve this. 4. Optimize Spray Pressure: Operate the sprayer within the recommended pressure range for the selected nozzles.[4] Insufficient pressure can lead to a poor spray pattern, often with heavier application on the edges ("tailing").[5] 5. Maintain Consistent Speed: Use a consistent travel speed during application. Variations in speed will alter the application rate.[6] Calibrate your speed on the same terrain as the experimental plots.[10] 6. Clean Filters: Regularly check and clean all filters, including those in the nozzle body, inline, and at the tank fill point, to prevent blockages that can affect pressure and flow rate.[7] |
| Variable Application Rate Across Plots | 1. Fluctuations in sprayer pressure.[6] 2. Inconsistent travel speed between applications.[6] 3. Changes in nozzle flow rate due to wear.[11] 4. Inaccurate initial calibration.[11] | 1. Maintain Constant Pressure: For backpack sprayers without a pressure gauge, consider adding a constant flow valve to ensure consistent pressure.[6] For larger sprayers, monitor the pressure gauge and maintain a steady RPM. 2. Standardize Travel Speed: Practice and maintain a consistent walking speed for backpack applications or a constant gear and RPM for vehicle-mounted sprayers.[6] 3. Regularly Check Nozzle Output: Periodically check the flow rate of each nozzle to ensure they are within 10% of the average output.[8] 4. Recalibrate Frequently: Recalibrate the sprayer regularly, especially when changing batches of spray solution, using different nozzles, or after any equipment modifications.[10] |
| Spray Drift | 1. Spraying in high wind conditions.[12] 2. Excessive spray pressure creating fine droplets.[4][13] 3. Incorrect nozzle type for conditions. 4. High boom height. | 1. Monitor Environmental Conditions: Avoid spraying when wind speeds are high. Check weather conditions before and during application.[12] Also, be mindful of temperature and humidity, as hot, dry conditions can increase drift.[12] 2. Adjust Pressure: Lowering the pressure will generally produce larger droplets that are less prone to drift.[4] However, ensure the pressure remains within the nozzle's recommended operating range to maintain a good spray pattern. 3. Select Appropriate Nozzles: Use low-drift nozzles, such as air-induction (AI) types, which produce coarser droplets.[4] 4. Lower Boom Height: The closer the boom is to the target, the less time there is for wind to affect the spray droplets.[12] Ensure the height is still adequate for proper overlap. |
Frequently Asked Questions (FAQs)
Q1: Why is uniform application of this compound important in a research setting?
Q2: How often should I calibrate my spray equipment?
A2: You should calibrate your sprayer at the beginning of each research season, whenever you change the type of nozzle, or after replacing any components of the spray system (e.g., pump, hoses).[14] It is also good practice to recalibrate periodically throughout the season to account for nozzle wear.[11] For precise experimental work, calibrating before each major set of applications is recommended.[10]
Q3: What type of nozzle is best for applying a systemic fungicide like this compound?
A3: For systemic fungicides like this compound, the goal is to get good coverage to allow for absorption by the plant.[15] Nozzles that produce fine to medium droplets are often recommended for thorough coverage of leaf surfaces.[15][16] However, in conditions where drift is a concern, nozzles that produce coarse droplets, such as air-induction nozzles, can be used.[15] Always check the product label for any specific recommendations.
Q4: What are the key variables I need to control during sprayer calibration?
A4: The three primary variables to keep constant are:
-
Travel Speed: The speed at which you walk or drive.[6]
-
Spray Pressure: The pressure at the nozzle.[6]
-
Nozzle Height: The distance from the nozzle to the target. A change in any of these variables will alter your application rate, requiring recalibration.[10]
Q5: How can I visually assess the uniformity of my spray application?
A5: Water-sensitive paper (WSP) is an excellent tool for visually assessing spray deposition and uniformity.[17] Place WSPs in various locations within the target area before spraying. After spraying, the paper will show the droplet pattern and coverage. This allows for a quick visual check and can also be used for quantitative analysis.[17]
Experimental Protocols
Protocol 1: Sprayer Calibration (1/128th Acre Method for Backpack Sprayers)
This method is straightforward because it equates ounces collected to gallons per acre (GPA).[10] There are 128 fluid ounces in a gallon, so by spraying an area of 1/128th of an acre, the volume sprayed in ounces directly corresponds to the application rate in GPA.[10]
Objective: To determine the sprayer's output in Gallons Per Acre (GPA).
Materials:
-
Backpack sprayer
-
Clean water
-
Measuring tape
-
Stakes or flags to mark the calibration area
-
Stopwatch
-
Graduated measuring container (in ounces)
Procedure:
-
Define the Calibration Area: Measure and mark a test area of 340 square feet, which is 1/128th of an acre. A square plot of approximately 18.5 feet by 18.5 feet is suitable.[10]
-
Prepare the Sprayer: Fill the sprayer tank at least halfway with clean water.[18] Ensure the sprayer is functioning correctly, with no leaks.[19]
-
Time the Spray Application: Pressurize the sprayer to the pressure you will use during the actual application. Spray the marked calibration area with a consistent walking speed and a steady spray pattern (e.g., a side-to-side sweeping motion).[18]
-
Record the Time: Use a stopwatch to record the time (in seconds) it takes to spray the entire calibration area uniformly. Repeat this step at least three times and calculate the average time.[10]
-
Measure Nozzle Output: At the same pressure used in the test area, spray from the nozzle(s) into the measuring container for the average time recorded in the previous step.[10]
-
Determine Gallons Per Acre (GPA): The number of ounces collected in the container is equal to your sprayer's application rate in Gallons Per Acre (GPA).[10] For example, if you collected 25 ounces, your sprayer output is 25 GPA.
-
Calculate Pesticide Amount: Use the calculated GPA to determine the amount of this compound to add to your sprayer tank. Use the following formula:
(Tank Size in Gallons / Sprayer Output in GPA) x Recommended Rate per Acre = Amount of Product per Tank
Protocol 2: Assessing Spray Uniformity and Deposition
Objective: To quantitatively assess the uniformity of spray deposition across the spray boom.
Materials:
-
Calibrated sprayer
-
Water-sensitive paper (WSP)[17]
-
Stakes or holders for the WSP
-
Scanner or high-resolution camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Placement of Collectors: Place water-sensitive papers at regular intervals along a line perpendicular to the direction of sprayer travel. For a boom sprayer, place them directly under the boom, with one WSP centered under each nozzle and one at the midpoint between each nozzle.[17]
-
Spray Application: With the sprayer operating at the calibrated speed and pressure, make a single pass over the line of water-sensitive papers.
-
Data Collection: Allow the WSPs to dry completely and then collect them.
-
Image Analysis: Scan the WSPs to create digital images. Use image analysis software to quantify the percent of the area covered by droplets on each paper.
-
Calculate Coefficient of Variation (CV): The coefficient of variation is a measure of the uniformity of the spray deposits.[17] A lower CV indicates a more uniform application. A CV of 25% or less is generally considered acceptable for many applications.[20]
-
Calculate the mean (average) percent coverage of all the WSPs.
-
Calculate the standard deviation of the percent coverage values.
-
Calculate the CV using the formula: CV (%) = (Standard Deviation / Mean) x 100
-
Data Presentation
Table 1: Nozzle Selection Guide for this compound (Systemic Fungicide) Application
| Nozzle Type | ASABE Droplet Size Category | Operating Pressure | Characteristics & Best Use |
| Extended Range (XR) Flat-Fan | Fine to Coarse[15] | 15-60 PSI | Provides good coverage. Finer droplets at higher pressures are good for contact action, but increase drift potential.[4] |
| Twin Flat-Fan | Medium to Coarse | 30-60 PSI | Provides improved coverage on dense foliage by spraying both forward and backward. |
| Air Induction (AI) Flat-Fan | Coarse to Very Coarse | 30-100 PSI | Excellent for reducing spray drift. Produces larger, air-filled droplets.[4] Suitable when drift reduction is a priority. |
| Hollow Cone | Fine to Medium | 40-100 PSI | Often used for insecticides and fungicides where canopy penetration is needed.[21] |
Note: Always consult the nozzle manufacturer's catalog for specific pressure and droplet size information.[4]
Visualizations
Caption: Workflow for the 1/128th acre sprayer calibration method.
Caption: Decision tree for troubleshooting uneven spray patterns.
References
- 1. What causes a bad spray pattern from the tip? [graco.com]
- 2. What causes a bad spray pattern from the tip? [graco.com]
- 3. wagneraustralia.com.au [wagneraustralia.com.au]
- 4. plantscience.psu.edu [plantscience.psu.edu]
- 5. tritechindustries.com [tritechindustries.com]
- 6. Proper Calibration and Operation of Backpack and Hand Can Sprayers | Ohioline [ohioline.osu.edu]
- 7. blastone.com [blastone.com]
- 8. Easy Calibration for Boom Sprayers | USU [extension.usu.edu]
- 9. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 10. aces.edu [aces.edu]
- 11. agcrops.osu.edu [agcrops.osu.edu]
- 12. Management of Pesticide Spray Drift - Canada.ca [canada.ca]
- 13. sciencesocieties.org [sciencesocieties.org]
- 14. info.sprayerdepot.com [info.sprayerdepot.com]
- 15. Buyer's Guide for Selecting the Best Nozzle for Fungicides [dultmeier.com]
- 16. Fungicide Application Coverage in Managing Disease | Crop Science US [cropscience.bayer.us]
- 17. Frontiers | Spray deposition and uniformity assessment of unmanned aerial application systems (UAAS) at varying operational parameters [frontiersin.org]
- 18. extension.psu.edu [extension.psu.edu]
- 19. apps.msuextension.org [apps.msuextension.org]
- 20. Flight Parameters for Spray Deposition Efficiency of Unmanned Aerial Application Systems (UAASs) [mdpi.com]
- 21. fbn.com [fbn.com]
Sample preservation techniques for Flutriafol residue analysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding sample preservation for the analysis of flutriafol residues. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for samples intended for this compound residue analysis?
A1: Proper storage is critical to prevent the degradation of this compound. Samples should be frozen immediately after collection. For long-term storage, temperatures of -18°C or lower are recommended.[1] Tissues for residue analysis in animal studies are often quick-frozen in liquid nitrogen and then stored at -80°C until analysis.[2] Samples should be stored in tightly closed, chemically inert containers and protected from direct sunlight to prevent photodegradation.[3][4][5]
Q2: How long can samples be stored before analysis without significant degradation of this compound?
A2: The stability of this compound depends on the matrix and storage conditions. While specific long-term freezer storage stability studies are conducted for regulatory submissions[6], a general best practice is to analyze samples as soon as possible. For instance, in one study, grape samples were stored at -18°C and analyzed within one week of collection.[1] this compound is generally stable at ambient temperatures under normal conditions but should be protected from direct sunlight and heat.[3][5]
Q3: What type of container is best for storing samples?
A3: Use containers that will not interfere with the analysis. Chemically inert materials such as glass or high-density polyethylene (HDPE) are suitable. Ensure the container is clean and can be sealed tightly to prevent contamination and sample loss.[3] For standard solutions, amber bottles are recommended to protect from light.[1]
Q4: Does the sample matrix (e.g., soil, plant, animal tissue) affect preservation requirements?
A4: Yes, the matrix is a key consideration. While the general principle of freezing and protecting from light applies to all matrices, the complexity of the matrix will influence the specific extraction and cleanup procedures required. Different matrices contain unique enzymes and chemical constituents that could potentially degrade this compound at different rates. Therefore, consistent and validated procedures are essential for each specific matrix.[6][7][8]
Q5: What are the common metabolites of this compound I should be aware of?
A5: this compound can degrade into several metabolites, primarily through cleavage of the triazole moiety or hydroxylation. Key metabolites that may be present in plant and animal samples include 1,2,4-Triazole, triazole alanine, and triazole acetic acid.[6][9] The presence of these compounds can be an indicator of sample degradation.
Troubleshooting Guide
Problem: Low or no recovery of this compound in my samples.
| Possible Cause | Recommended Action |
| Sample Degradation | Verify that samples were continuously stored at or below -18°C and protected from light from collection to extraction.[1][3][10] Review sample handling logs to identify any potential temperature fluctuations. |
| Inefficient Extraction | Ensure the extraction solvent is appropriate for your matrix. Acetonitrile is a commonly used and effective solvent.[2][6][9] Check that homogenization was thorough and that shaking/vortexing times and centrifugation speeds align with a validated method. |
| Matrix Effects | Co-extracted substances from the sample matrix can suppress or enhance the instrument's signal. Prepare matrix-matched calibration standards to compensate for these effects.[1] If matrix effects are severe, optimize the sample cleanup (d-SPE) step. |
| pH Issues | This compound shows long half-lives in water at pH 4, 7, and 9, but extreme pH conditions during extraction could potentially lead to degradation.[11] Ensure your extraction and cleanup steps are performed under controlled pH conditions if necessary. |
Problem: High variability between replicate samples.
| Possible Cause | Recommended Action |
| Non-Homogeneous Sample | Samples, especially solids like soil or plant tissue, must be thoroughly homogenized (e.g., blended, ground) before taking an analytical aliquot. Inconsistent results are often due to a non-uniform distribution of the analyte.[6][9] |
| Inconsistent Procedure | Ensure every step of the preservation, extraction, and analysis workflow is performed identically for all replicates. Small variations in timing, temperature, or volumes can introduce variability. |
| Contamination | Cross-contamination between samples can lead to artificially high or variable results. Ensure all equipment, glassware, and SPE tubes are thoroughly cleaned or are single-use. |
Data Summary Tables
Table 1: Summary of this compound Storage and Stability
| Parameter | Condition | Observation | Citation |
| Ideal Storage Temperature (Samples) | ≤ -18°C | Standard for preserving residue samples. | [1] |
| Ideal Storage Temperature (Animal Tissue) | -80°C | Often used for long-term preservation of biological tissues. | [2] |
| Ideal Storage Temperature (Chemical) | 0 - 30°C | Recommended for the formulated product to maintain chemical stability. | [10] |
| Conditions to Avoid | Direct Sunlight, High Heat | Prevents photodegradation and thermal decomposition. | [3][4][5] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | Can cause chemical degradation of the this compound molecule. | [3][5] |
Table 2: Half-Life of this compound in Various Matrices Under Field/Greenhouse Conditions
| Matrix | Half-Life (t½) in Days | Location/Study Condition | Citation |
| Wheat Plant | 1.54 - 4.09 | Field (Hubei / Hebei) | [7][12] |
| Soil | 3.16 - 6.25 | Field (Hubei / Hebei) | [7][12] |
| Tobacco Leaves (Green) | 9.5 - 11.1 | Field | [7] |
| Grape Berries | 3.25 | Field (Egypt) | [1] |
| Grape Leaves | 1.95 | Field (Egypt) | [1] |
| Tomato | 8.9 | Greenhouse | [9] |
Experimental Protocols
Protocol: Generic QuEChERS Extraction and LC-MS/MS Analysis
This protocol is a generalized procedure based on common methods for this compound residue analysis in plant-based matrices.[1][7]
1. Sample Preparation and Homogenization:
-
Weigh 10 g of a thoroughly homogenized sample into a 50 mL centrifuge tube.
-
For recovery tests, spike the sample with a known concentration of this compound standard at this stage.
2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add any internal standards if being used.
-
Seal the tube and shake vigorously by hand or vortex for 1 minute to ensure the solvent fully interacts with the sample.
3. Liquid-Liquid Partitioning (Salting Out):
-
Add a salt mixture, typically consisting of 4 g magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl).
-
Immediately seal and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3500 x g for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing this compound) and a lower aqueous/solid layer.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL microcentrifuge tube.
-
The microcentrifuge tube should contain a d-SPE cleanup mixture, commonly 150 mg MgSO₄ and 25-50 mg of Primary Secondary Amine (PSA) sorbent. PSA removes polar interferences like organic acids and sugars.
-
Vortex the tube for 1 minute.
-
Centrifuge at ≥5000 x g for 3 minutes.
5. Final Sample Preparation:
-
Carefully collect the cleaned supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for analysis.
6. LC-MS/MS Analysis:
-
Instrument: HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., QTRAP, Q-Orbitrap).[1][9]
-
Column: A C18 reverse-phase column is commonly used.[1]
-
Mobile Phase: A gradient of (A) water with ammonium formate and (B) methanol with ammonium formate is typical.[1]
-
Injection Volume: 2-5 µL.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor and product ion transitions for this compound for quantification and confirmation.
Visual Workflows
Caption: A workflow for handling samples for this compound residue analysis.
Caption: A decision tree for troubleshooting low this compound recovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of this compound Exposure on Residue Characteristics in Pig Muscle and Fat Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genfarm.com.au [genfarm.com.au]
- 4. fourseasonsag.com [fourseasonsag.com]
- 5. genfarm.com.au [genfarm.com.au]
- 6. fao.org [fao.org]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the storage conditions and shelf life of this compound? - Knowledge [rayfull.net]
- 11. researchgate.net [researchgate.net]
- 12. Dissipation and residues of this compound in wheat and soil under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor Flutriafol efficacy in high disease pressure scenarios
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering suboptimal performance of Flutriafol, particularly in high disease pressure scenarios.
Troubleshooting Guides & FAQs
Q1: We are observing reduced efficacy of this compound in our experiments despite following the recommended application rates. What are the potential causes?
Several factors can contribute to the reduced performance of this compound, a potent systemic triazole fungicide.[1][2] Under high disease pressure, these factors can become more pronounced. The primary areas to investigate are:
-
Fungicide Resistance: This is a critical concern with repeated use of single-site-of-action fungicides like this compound.[1] Pathogen populations can develop resistance through genetic mutations, primarily in the CYP51 gene, which encodes the target enzyme, sterol 14α-demethylase.
-
Application Issues: Incorrect application timing, poor coverage, or inappropriate dosage can lead to diminished efficacy.[3][4]
-
Environmental Factors: Conditions such as heavy rainfall, extreme temperatures, and high soil pH can negatively impact the stability and availability of this compound.[5][6]
-
High Disease Pressure: In situations with a high inoculum load, the fungicide may be overwhelmed, leading to breakthrough infections.[7]
Q2: How can we determine if fungicide resistance is the cause of poor this compound efficacy in our fungal pathogen population?
Confirming fungicide resistance requires a combination of in vitro and molecular biology techniques.
-
In Vitro Susceptibility Testing: The first step is to determine the fifty percent effective concentration (EC50) of this compound against your fungal isolates. This involves exposing the fungus to a range of fungicide concentrations and measuring the inhibition of mycelial growth. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain is a strong indicator of resistance.[8]
-
Molecular Analysis of the CYP51 Gene: If resistance is suspected based on in vitro tests, the next step is to sequence the CYP51 gene from your resistant isolates. Specific point mutations in this gene are well-characterized and known to confer resistance to demethylation inhibitor (DMI) fungicides like this compound.
Q3: What are the key mutations in the CYP51 gene that confer resistance to this compound?
Several mutations in the CYP51 gene have been linked to reduced sensitivity to azole fungicides. While specific mutations can vary between fungal species, some common alterations include amino acid substitutions that change the structure of the target enzyme, thereby reducing the binding affinity of this compound. For example, in various fungal pathogens, mutations leading to amino acid changes at positions like Y136F have been associated with DMI resistance. Overexpression of the CYP51 gene can also lead to resistance by increasing the amount of the target enzyme.
Q4: Can environmental conditions affect the performance of this compound?
Yes, environmental factors can significantly impact the efficacy of this compound:
-
Rainfall: As a systemic fungicide, this compound needs to be absorbed by the plant.[2] Heavy rainfall shortly after application can wash the product off the plant surface before it is fully absorbed, reducing its effectiveness.[9]
-
Temperature: Extreme temperatures can affect both the stability of the fungicide and the metabolic rate of the plant and fungus. High temperatures can sometimes accelerate the degradation of the active ingredient.[10]
-
pH: The pH of the spray solution and the soil can influence the stability and uptake of this compound. Many pesticides are most stable in slightly acidic conditions (pH 5-6) and can degrade more rapidly under alkaline conditions (pH > 7).[6][11]
Q5: We suspect poor application technique might be the issue. What are the best practices for applying this compound in a research setting?
To ensure optimal performance, adhere to the following best practices:
-
Timing is Crucial: this compound has both preventative and curative properties.[12] For best results, it should be applied before or at the very early stages of disease development.[2]
-
Ensure Thorough Coverage: Although systemic, achieving uniform coverage of the plant tissue is essential for rapid uptake and translocation.[1] Use appropriate spray volumes and nozzles to ensure a fine mist that covers all susceptible plant parts.
-
Accurate Dosing: Calibrate application equipment carefully to deliver the intended dose. Under-dosing can lead to poor control and may contribute to the selection of resistant fungal strains.
-
Adjuvants: Consider the use of adjuvants, such as surfactants or penetrants, to improve the spreading and absorption of this compound, especially on plants with waxy leaf surfaces.
Data Presentation
Table 1: In Vitro Susceptibility of Exserohilum turcicum (Northern Corn Leaf Blight) to this compound
| Isolate Category | Number of Isolates | Mean Absolute EC50 (µg/ml) | Growth Inhibition at 1 µg/ml |
| Sensitive | 70 | < 1.0 | Complete |
| Reduced Sensitivity | 7 | 1.0 - 10.0 | Incomplete |
| Resistant | 4 | > 10.0 | No complete inhibition at 100 µg/ml |
Data adapted from a study on the sensitivity of E. turcicum to this compound.[8]
Experimental Protocols
Protocol 1: In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition Assay)
This protocol details the determination of the EC50 value of this compound against a fungal pathogen.
Materials:
-
Pure culture of the fungal isolate to be tested
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Technical grade this compound
-
Sterile distilled water
-
Ethanol (for stock solution)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Micropipettes and sterile tips
-
Spectrophotometer (optional, for spore germination assays)
Procedure:
-
Stock Solution Preparation: Prepare a 10,000 ppm stock solution of this compound by dissolving the appropriate amount of technical grade active ingredient in a small volume of ethanol and then bringing it to the final volume with sterile distilled water.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to achieve the desired final concentrations in the agar plates (e.g., 0.01, 0.1, 1, 10, 100 µg/ml).
-
Amended Media Preparation: Add the appropriate volume of each this compound dilution to molten PDA (cooled to ~50°C) to achieve the final test concentrations. Also, prepare control plates with PDA and the same concentration of ethanol used in the highest fungicide concentration plate. Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the growing edge of a 7-10 day old culture of the test fungus, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each amended and control plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the test fungus in the dark.
-
Data Collection: After a set incubation period (e.g., 5-7 days, or when the mycelium in the control plate has reached approximately two-thirds of the plate diameter), measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100
-
EC50 Determination: Use probit analysis or a similar statistical method to plot the percentage of inhibition against the log of the fungicide concentration to determine the EC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth).
Protocol 2: Molecular Detection of CYP51 Gene Mutations
This protocol provides a general workflow for identifying mutations in the CYP51 gene associated with this compound resistance.
Materials:
-
Fungal mycelium from both sensitive and suspected resistant isolates
-
DNA extraction kit (plant or fungal specific)
-
PCR thermal cycler
-
Primers specific to the CYP51 gene of the target fungus
-
Taq DNA polymerase and dNTPs
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from the mycelium of both the sensitive and suspected resistant fungal isolates using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Primer Design: Design or obtain primers that flank the entire coding sequence of the CYP51 gene of the target fungal species. Primers can often be found in published literature on azole resistance in the specific pathogen.
-
PCR Amplification: Perform PCR to amplify the CYP51 gene from the extracted DNA of both the sensitive and resistant isolates. A typical PCR program would be:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1-2 minutes (depending on the length of the gene)
-
-
Final extension: 72°C for 10 minutes
-
-
Gel Electrophoresis: Run the PCR products on an agarose gel to confirm the successful amplification of a DNA fragment of the expected size.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the DNA sequences from the sensitive and resistant isolates with a reference CYP51 gene sequence from a known sensitive strain. Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the resistant isolate. Compare these mutations to those known to be associated with azole resistance in the literature.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Effect of Excessive Rainfall on Efficacy of Residual Herbicides Applied in Corn and Soybean | CropWatch | Nebraska [cropwatch.unl.edu]
- 6. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 7. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Rainfall affects leaching of pre-emergent herbicide from wheat residue into the soil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hortscans.ces.ncsu.edu [hortscans.ces.ncsu.edu]
- 12. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling Cross-Resistance: A Comparative Analysis of Flutriafol and Other DMI Fungicides
A deep dive into the mechanisms, performance, and experimental evaluation of sterol demethylation inhibitors in controlling fungal pathogens.
Researchers, scientists, and professionals in drug development are continually challenged by the evolution of fungicide resistance in plant pathogens. Among the most widely used fungicides are the sterol demethylation inhibitors (DMIs), which target the C14-demethylase enzyme (encoded by the CYP51 gene) in the ergosterol biosynthesis pathway, a crucial component of fungal cell membranes. Flutriafol, a member of the triazole chemical group within the DMIs, is a broad-spectrum systemic fungicide valued for its preventative and curative properties. However, the extensive use of DMIs has led to the selection of resistant fungal strains, often exhibiting cross-resistance to other fungicides within the same group. This guide provides an objective comparison of this compound's performance against other DMIs, supported by experimental data, to aid in the development of effective and sustainable disease management strategies.
Mechanisms of DMI Resistance
Resistance to DMI fungicides is a complex phenomenon that can arise through several mechanisms, often acting in concert to reduce the efficacy of these compounds. The most common mechanisms include:
-
Target Site Modification: Point mutations in the CYP51 gene can alter the structure of the C14-demethylase enzyme, reducing its binding affinity for DMI fungicides. This is a primary driver of resistance in many fungal pathogens.[1][2][3][4]
-
Overexpression of the Target Gene: An increase in the expression of the CYP51 gene leads to higher levels of the C14-demethylase enzyme, requiring a higher concentration of the fungicide to achieve effective inhibition.[2][5][6]
-
Increased Efflux Pump Activity: Fungal cells can actively pump fungicides out of the cell through the action of membrane transporters, such as ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters.[5][6][7]
The genetic basis of DMI resistance is often polygenic, meaning it involves multiple genes, and typically results in a gradual decrease in sensitivity rather than a complete loss of efficacy.[8]
Comparative Efficacy and Cross-Resistance Patterns
Studies have demonstrated varying degrees of cross-resistance between this compound and other DMI fungicides across different fungal pathogens. This variability is influenced by the specific mutations in the CYP51 gene and the particular DMI fungicide .
A study on Stagonosporopsis citrulli, the causal agent of gummy stem blight in watermelon, revealed that isolates with high resistance to tebuconazole also exhibited high resistance to this compound and tetraconazole. However, these isolates showed moderate resistance to difenoconazole and prothioconazole, suggesting that not all DMIs are equally affected by the same resistance mechanisms.[9][10][11]
In another investigation involving Cercospora beticola, isolates with reduced sensitivity to this compound also showed cross-resistance to difenoconazole and propiconazole.[11] This highlights the importance of understanding local resistance profiles when selecting a DMI fungicide for disease control.
The following tables summarize quantitative data from various studies, comparing the efficacy (EC50 values) of this compound and other DMIs against different fungal pathogens. A lower EC50 value indicates higher fungicidal activity.
Table 1: Comparative in vitro Efficacy (EC50 in µg/mL) of DMI Fungicides against Various Fungal Pathogens
| Fungal Pathogen | This compound | Tebuconazole | Difenoconazole | Prothioconazole | Tetraconazole | Reference |
| Stagonosporopsis citrulli (Tebuconazole-sensitive) | Moderately Resistant | Sensitive | Sensitive | Sensitive | Moderately Resistant | [9] |
| Stagonosporopsis citrulli (Tebuconazole-highly resistant) | Highly Resistant | Highly Resistant | Moderately Resistant | Moderately Resistant | Highly Resistant | [9] |
| Cercospora beticola | See Note 1 | - | See Note 1 | - | - | [12] |
| Fusarium oxysporum (Difenoconazole-sensitive) | - | 0.04 | 0.08 | - | - | [13] |
| Fusarium oxysporum (Difenoconazole-resistant) | - | 0.139 | 1.27 | - | - | [13] |
| Leptosphaeria maculans | - | See Note 2 | - | 0.40 | 1.33 | [14] |
| Zymoseptoria tritici | - | See Note 3 | - | 0.11-0.21 | - | [15] |
Note 1: A study on Cercospora beticola proposed discriminatory concentrations of 1 µg/ml for this compound and 0.05 µg/ml for difenoconazole to monitor for resistance.[12] Note 2: For Leptosphaeria maculans, the mean EC50 for tebuconazole was reported in a frequency distribution graph.[14] Note 3: For Zymoseptoria tritici, the average EC50 for prothioconazole-desthio changed from 0.11 to 0.21 ppm between 2019 and 2020.[15]
Experimental Protocols
Accurate assessment of fungicide sensitivity is crucial for resistance monitoring and management. The following are detailed methodologies for key experiments cited in the literature.
In Vitro Fungicide Sensitivity Testing (Mycelial Growth Inhibition Assay)
This method is widely used to determine the effective concentration of a fungicide that inhibits 50% of fungal growth (EC50).
-
Media Preparation: Prepare potato dextrose agar (PDA) or a similar suitable growth medium. After autoclaving and cooling to approximately 50-60°C, amend the medium with the desired concentrations of the technical grade fungicide dissolved in an appropriate solvent (e.g., ethanol or acetone). A control medium without the fungicide should also be prepared.
-
Isolate Preparation: Culture the fungal isolates to be tested on non-amended PDA until they reach an actively growing stage.
-
Inoculation: Cut mycelial plugs (typically 4-5 mm in diameter) from the margin of the actively growing fungal colonies. Place one plug in the center of each fungicide-amended and control PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark for a specified period, or until the mycelium on the control plate reaches the edge of the plate.
-
Data Collection and Analysis: Measure the colony diameter of each isolate on both the amended and control plates. Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by performing a non-linear regression analysis of the inhibition data.[14][16][17]
Molecular Detection of CYP51 Gene Mutations
This protocol outlines the general steps for identifying mutations in the CYP51 gene that may confer DMI resistance.
-
DNA Extraction: Extract genomic DNA from the fungal isolates of interest using a suitable DNA extraction kit or a standard protocol.
-
PCR Amplification: Amplify the CYP51 gene (or specific regions of interest) using primers designed from conserved sequences. PCR conditions (annealing temperature, extension time) will need to be optimized for the specific fungal species and primers used.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the obtained DNA sequences with a reference CYP51 sequence from a known sensitive isolate. Identify any nucleotide changes that result in amino acid substitutions. These substitutions are potential resistance-conferring mutations.[5]
Visualizing the Mode of Action and Resistance Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the ergosterol biosynthesis pathway targeted by DMI fungicides and a conceptual workflow for identifying DMI resistance.
References
- 1. Mutations in the CYP51 gene reduce DMI sensitivity in Parastagonospora nodorum populations in Europe and China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations and Overexpression of CYP51 Associated with DMI-Resistance in Colletotrichum gloeosporioides from Chili - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Transcriptome Analysis Reveals Potential Regulators of DMI Fungicide Resistance in the Citrus Postharvest Pathogen Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review [mdpi.com]
- 8. resistance.nzpps.org [resistance.nzpps.org]
- 9. Widespread Resistance to Tebuconazole and Cross-Resistance to Other DMI Fungicides in Stagonosporopsis citrulli Isolated from Watermelon in South Carolina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. researchgate.net [researchgate.net]
- 13. Sensitivity of Fusarium oxysporum Isolates Collected from Strawberry Roots to DMI Fungicides Difenoconazole, Tebuconazole and Prochloraz [jppp.journals.ekb.eg]
- 14. researchgate.net [researchgate.net]
- 15. Changes in DMI, SDHI, and QoI Fungicide Sensitivity in the Estonian Zymoseptoria tritici Population between 2019 and 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Emergence of Fungicide Sensitivity in Leptosphaeria maculans Isolates Collected from the Czech Republic to DMI Fungicides [mdpi.com]
- 17. DMI-Fungicide Resistance in Venturia nashicola, the Causal Agent of Asian Pear Scab—How Reliable Are Mycelial Growth Tests in Culture? [mdpi.com]
Flutriafol vs. Tebuconazole for Septoria Control: A Comparative Guide
A detailed review of the efficacy of two key triazole fungicides, flutriafol and tebuconazole, in the management of Septoria leaf blotch in wheat. This guide provides a comprehensive comparison of their performance based on available data, outlines typical experimental protocols for fungicide evaluation, and illustrates their shared mode of action.
Introduction
Septoria leaf blotch, caused by the fungus Zymoseptoria tritici, is a significant foliar disease in wheat globally, leading to substantial yield losses.[1] Management of this disease often relies on the application of fungicides, with the triazole group being a cornerstone of control strategies. This compound and tebuconazole are two widely used demethylation inhibitor (DMI) fungicides within this group. Both active ingredients function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, thereby disrupting fungal growth and development. This guide provides a comparative analysis of the efficacy of this compound and tebuconazole for the control of Septoria leaf blotch, intended for researchers, scientists, and professionals in drug development.
Comparative Efficacy
Based on aggregated data from multiple field trials conducted over several years and locations, the North Central Regional Committee on Management of Small Grain Diseases (NCERA-184) has developed efficacy ratings for various fungicides against major wheat diseases. The following table summarizes the efficacy of this compound and tebuconazole for the control of Septoria leaf blotch.
| Active Ingredient | Efficacy Rating for Septoria Leaf Blotch |
| This compound | Good |
| Tebuconazole | Good |
Source: Crop Protection Network (CPN) Fungicide Efficacy Tool. Efficacy ratings are based on proper application timing and labeled rates.
It is important to note that the performance of these fungicides can be influenced by several factors, including the timing of application, disease pressure, and the development of fungicide resistance within the local Zymoseptoria tritici population.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
Both this compound and tebuconazole belong to the DMI group of fungicides (FRAC Group 3). Their mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for the production of ergosterol, a vital component of the fungal cell membrane. By disrupting this pathway, these fungicides prevent the formation of functional cell membranes in Zymoseptoria tritici, leading to the inhibition of fungal growth and proliferation.
Caption: Inhibition of the ergosterol biosynthesis pathway by DMI fungicides.
Experimental Protocols for Efficacy Trials
The evaluation of fungicide efficacy for Septoria control typically involves standardized field trials. The following outlines a general experimental protocol based on common practices in agricultural research.
Trial Design and Setup
-
Experimental Design: Randomized complete block design (RCBD) with a minimum of four replications is commonly used to account for field variability.
-
Plot Size: Individual plots are typically 1.5-2 meters wide and 6-10 meters long.
-
Variety Selection: A wheat variety susceptible to Septoria leaf blotch is chosen to ensure adequate disease development for meaningful efficacy assessment.
-
Inoculation: In some trials, plots may be artificially inoculated with Zymoseptoria tritici spores to ensure uniform disease pressure. However, many trials rely on natural infection.
Fungicide Application
-
Treatments: The trial will include an untreated control, and treatments with this compound and tebuconazole applied at recommended label rates. Other standard or experimental fungicides may also be included for comparison.
-
Application Timing: Fungicides are typically applied at specific growth stages (GS) of the wheat crop, such as GS32 (second node detectable) and/or GS39 (flag leaf ligule just visible). The timing is critical for effective disease control.
-
Application Method: Fungicides are applied using a calibrated research plot sprayer to ensure accurate and uniform coverage.
Data Collection and Analysis
-
Disease Assessment: The severity of Septoria leaf blotch is visually assessed on different leaf layers (e.g., flag leaf, leaf 2, leaf 3) at multiple time points after fungicide application. Disease severity is often recorded as the percentage of leaf area covered by lesions.
-
Yield Measurement: At the end of the growing season, the grain from each plot is harvested, and the yield is determined and adjusted for moisture content.
-
Statistical Analysis: The collected data on disease severity and yield are subjected to analysis of variance (ANOVA) to determine statistically significant differences between the fungicide treatments and the untreated control.
Caption: A typical experimental workflow for fungicide efficacy trials.
Conclusion
Both this compound and tebuconazole are effective options for the control of Septoria leaf blotch in wheat, with both receiving a "Good" efficacy rating in comprehensive reviews. Their shared mechanism of action as DMI fungicides makes them valuable tools in disease management programs. The selection of one over the other may depend on factors such as product formulation, cost, and local resistance management strategies. For optimal performance, it is crucial to adhere to recommended application timings and rates. Future research focusing on direct, side-by-side comparisons under various environmental conditions and disease pressures would be beneficial for further refining their use in integrated disease management strategies.
References
A Comparative Analysis of Flutriafol and Propiconazole for the Management of Wheat Rust
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two widely used triazole fungicides, Flutriafol and Propiconazole, for the control of wheat rust diseases, primarily focusing on stripe rust (Puccinia striiformis), leaf rust (Puccinia triticina), and stem rust (Puccinia graminis). This document synthesizes available experimental data to evaluate their efficacy, outlines common experimental protocols for their assessment, and illustrates their mode of action.
Efficacy and Performance: A Tabular Comparison
The following tables summarize the performance of this compound and Propiconazole in controlling wheat rust, based on data from various field trials. It is important to note that the data presented for each fungicide may not originate from the same trials, and therefore, direct comparisons should be made with caution.
Table 1: Comparative Efficacy of this compound and Propiconazole on Wheat Rust
| Fungicide | Target Rust Species | Disease Control (%) | Yield Increase (%) | Reference |
| This compound | Stripe Rust (P. striiformis) | Data not available in comparative studies | Data not available in comparative studies | |
| Leaf Rust (P. recondita) | Good to Excellent (Qualitative) | Not Specified | ||
| Propiconazole | Stripe Rust (P. striiformis) | 79.2 | Not specified | |
| Leaf Rust (P. triticina) | 21.11 - 22.5 | Up to 77% over 6 years | ||
| Stem Rust (P. graminis) | Very Good (Qualitative) | Not Specified |
Table 2: Yield Response to Propiconazole Application in Wheat
| Study Year(s) | Crop | Treatment | Yield (t/ha) | Control Yield (t/ha) | % Yield Increase |
| 2011-2012 | Wheat | Propiconazole @ 625 ml/ha | 3.41 | Not Specified | Not Specified |
| 2012-2013 | Wheat | Propiconazole @ 625 ml/ha | 3.53 | 3.33 | 6.0 |
Experimental Protocols
The evaluation of fungicide efficacy on wheat rust typically follows a standardized field trial methodology. Below is a detailed protocol synthesized from common research practices.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.
-
Replications: Typically, 3 to 4 replications are used for each treatment to ensure statistical validity.
-
Plot Size: Plot dimensions can vary, but a common size is 2.5m x 2m.
2. Crop Husbandry:
-
Variety: A wheat variety susceptible to the target rust pathogen is selected to ensure adequate disease pressure for evaluation.
-
Sowing and Fertilization: Standard agronomic practices for the region are followed for sowing and fertilizer application.
3. Fungicide Application:
-
Treatments: Treatments include an untreated control, a standard check fungicide (often a widely used and effective product), and the test fungicides (this compound and Propiconazole) at specified rates.
-
Application Method: Fungicides are typically applied as a foliar spray using a knapsack sprayer calibrated to deliver a specific volume of water per hectare (e.g., 250 L/ha).
-
Timing: Applications are often made at specific wheat growth stages (e.g., tillering, stem elongation, booting, flag leaf emergence) or upon the first appearance of disease symptoms. Some studies may involve single or multiple applications.
4. Disease Assessment:
-
Disease Severity: Disease severity is recorded periodically (e.g., every 10-15 days) after fungicide application. The Modified Cobb's Scale is a standard method for assessing the percentage of leaf area infected by rust.
-
Area Under the Disease Progress Curve (AUDPC): AUDPC is calculated from the sequential disease severity data to provide an integrated measure of disease development over time.
5. Data Collection and Analysis:
-
Yield and Yield Components: At maturity, grain yield (t/ha), 1000-grain weight (g), and biomass yield are measured from a harvested area within each plot.
-
Statistical Analysis: The collected data on disease severity, AUDPC, and yield are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of differences between treatments. Mean separation tests (e.g., Fisher's protected LSD test) are used to compare the performance of the fungicides.
Mandatory Visualizations
Signaling Pathway
Both this compound and Propiconazole are Demethylation Inhibitor (DMI) fungicides, belonging to the FRAC Code 3 group. They act by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol production leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.
Validating LC-MS/MS Results for Flutriafol: A Comparative Guide to Reference Standards and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the quantitative analysis of Flutriafol, a broad-spectrum triazole fungicide. The accurate determination of this compound residues in various matrices is critical for regulatory compliance, environmental monitoring, and food safety assessment. This document outlines the essential components for validating LC-MS/MS results, including the use of certified reference standards, detailed experimental protocols for sample preparation and analysis, and a comparative overview of analytical performance data.
The Importance of Certified Reference Standards
The foundation of any accurate quantitative analysis is the use of a well-characterized reference standard. For this compound analysis, certified reference materials (CRMs) are available from several reputable suppliers, including LGC Standards, Sigma-Aldrich (PESTANAL® and TraceCERT®), MedChemExpress, and FUJIFILM Wako Chemicals.[1][2][3] These standards are supplied with a Certificate of Analysis (CoA) that provides detailed information on purity, identity, and storage conditions, ensuring traceability and confidence in the analytical results. When selecting a reference standard, it is crucial to consider the certified purity and the suitability for the intended analytical technique, such as HPLC or GC.
Experimental Protocols: From Sample to Signal
A robust and reproducible analytical method is paramount for obtaining reliable data. The following sections detail a widely accepted sample preparation protocol and provide a comparative overview of two common LC-MS/MS approaches for this compound analysis.
Sample Preparation: The QuEChERS Method
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach for the extraction and cleanup of pesticide residues from a wide range of food matrices. This two-stage process effectively removes matrix interferences, such as pigments and fats, which can suppress the analyte signal and lead to inaccurate results.
Stage 1: Extraction and Partitioning
-
Homogenization: A representative sample of the matrix (e.g., fruit, vegetable, or soil) is homogenized to ensure uniformity.
-
Extraction: A subsample is weighed into a centrifuge tube, and an organic solvent, typically acetonitrile, is added.
-
Salting Out: A mixture of salts, commonly magnesium sulfate and sodium chloride, is added to induce phase separation between the aqueous and organic layers.
-
Shaking and Centrifugation: The tube is vigorously shaken to ensure thorough extraction of this compound into the acetonitrile layer and then centrifuged to separate the layers.
Stage 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube.
-
Cleanup: The d-SPE tube contains a sorbent, such as primary secondary amine (PSA), which removes interfering compounds like organic acids, sugars, and fatty acids. For matrices with high pigment content, graphitized carbon black (GCB) may also be included.
-
Vortexing and Centrifugation: The tube is vortexed to ensure interaction between the extract and the sorbent and then centrifuged.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
Comparative Analysis of LC-MS/MS Methods
Both Ultra-High-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry are powerful techniques for the determination of this compound. UPLC systems, utilizing sub-2 µm particle columns, generally offer faster analysis times and higher chromatographic resolution compared to conventional HPLC systems. This can lead to improved sensitivity and reduced co-elution with matrix components.
Below is a summary of typical performance data for the analysis of this compound using UPLC-MS/MS and a hypothetical, yet representative, HPLC-MS/MS method based on available literature.
| Parameter | UPLC-MS/MS | Representative HPLC-MS/MS |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Quantification (LOQ) | 0.001 - 0.01 mg/kg | 0.01 - 0.05 mg/kg |
| Recovery (%) | 85 - 110% | 80 - 115% |
| Precision (RSD%) | < 15% | < 20% |
| Analysis Time | < 10 minutes | 15 - 25 minutes |
Note: The values for the representative HPLC-MS/MS method are synthesized from typical performance characteristics reported in various pesticide analysis studies and are intended for comparative purposes.
Mode of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other triazole fungicides, acts by inhibiting the C-14α-demethylase enzyme, a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.
Conclusion
The validation of LC-MS/MS results for this compound relies on a combination of high-quality reference standards, robust sample preparation techniques like QuEChERS, and well-optimized analytical instrumentation. While both UPLC-MS/MS and HPLC-MS/MS are suitable for the analysis of this compound, UPLC-MS/MS generally offers advantages in terms of speed, sensitivity, and resolution. The choice of methodology should be based on the specific requirements of the analysis, including desired throughput, sensitivity, and the complexity of the sample matrix. By adhering to the principles outlined in this guide, researchers can ensure the generation of accurate and defensible data for the determination of this compound residues.
References
- 1. 76674-21-0・this compound Standard・065-05671[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Analytical Methods for Flutriafol Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methodologies for the quantitative determination of Flutriafol, a broad-spectrum triazole fungicide. The information is compiled from validated studies and independent laboratory reports to assist researchers in selecting the most appropriate method for their specific matrix and analytical requirements. While a direct inter-laboratory comparison study for this compound was not identified, this guide synthesizes performance data from multiple independent studies to offer a comprehensive comparison.
Comparison of Analytical Method Performance
The selection of an analytical method for this compound is highly dependent on the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the performance of different analytical techniques as reported in various studies.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD %) |
| HPLC-UV [1] | Freshwater & Saltwater | Not Stated | 0.02 mg/L | 98.6 - 101 | 0.406 - 1.03 |
| GC/MS [2] | Soil | Not Stated | 0.01 mg/kg | 93 (at LOQ) | Not Stated |
| HPLC-MS/MS [3] | Wheat & Soil | 0.006 - 0.033 mg/kg | 0.02 - 0.1 mg/kg | 72.9 - 102 | < 12 |
| UHPLC-MS/MS [4] | Animal-origin Food | 0.1 - 0.3 µg/kg | 0.3 - 0.9 µg/kg | 72.0 - 114.8 | < 9.9 |
| Reversed-Phase HPLC [5][6] | Vegetables, Fruits, Wheat, Soil, Water | < 0.015 mg/kg (for enantiomers) | Not Stated | 82.9 - 103.4 | 2.2 - 8.3 (intraday), 3.4 - 7.9 (interday) |
| UHPLC-Q-Orbitrap-MS [7][8] | Vegetables (Courgette, Tomato) | Not Stated | Not Stated | Not Stated | Not Stated |
Note: The performance characteristics are as reported in the cited studies and may vary based on specific experimental conditions and laboratory practices.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of experimental protocols from the cited literature.
HPLC-UV for this compound in Water[1]
-
Principle: Direct injection and analysis using a High-Performance Liquid Chromatograph (HPLC) equipped with a Variable Wavelength detector.
-
Sample Preparation: Samples are fortified, diluted in freshwater, and filtered to remove microorganisms and fine particles. No extraction step is mentioned for direct injection.
-
Instrumentation: Agilent Series 1100 HPLC with an Agilent Series 1100 Variable Wavelength Detector.
-
Deficiencies Noted: The EPA review highlighted the lack of an Independent Laboratory Validation (ILV) and a confirmatory method, as HPLC-UV is not as specific as mass spectrometry-based methods.[1]
GC/MS for this compound in Soil[2]
-
Principle: Extraction of this compound from soil samples followed by analysis using gas chromatography with mass spectrometry (GC/MS) detection.
-
Extraction: The study followed the extraction procedure described in Zeneca method RAM 057/04 with modifications.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Validation: The method was successfully validated as an independent laboratory validation (ILV) with fortified samples at the limit of quantitation (0.01 mg/kg) and a higher level (0.5 mg/kg).[2]
UHPLC-Q-Orbitrap-MS for this compound and its Metabolites in Vegetables[7][8]
-
Principle: A rapid and sensitive method for the determination of this compound and its metabolites using ultra-high-performance liquid chromatography coupled to a Quadrupole-Orbitrap mass analyzer.
-
Sample Extraction: A solid-liquid extraction (SLE) procedure is used. 10 g of a homogenized sample is mixed with 10 mL of acetonitrile, shaken, and centrifuged. The supernatant is filtered and analyzed.[7]
-
Chromatography: A Hypersil GOLD™ aQ column (100 mm × 2.1 mm; 1.9 µm particle size) is used with a mobile phase gradient of 0.1% formic acid in water and methanol.[8]
-
Mass Spectrometry: Analysis is performed using a Q-Orbitrap mass spectrometer, allowing for both targeted and non-targeted (suspect screening and unknown analysis) approaches.[7]
Experimental Workflow for this compound Analysis
The following diagram illustrates a generalized workflow for the analysis of this compound in various matrices, based on the common steps identified in the reviewed literature.
Caption: Generalized workflow for the analysis of this compound residues.
This guide provides a snapshot of the current analytical landscape for this compound. Researchers are encouraged to consult the primary literature for more in-depth information and to validate any chosen method within their own laboratory settings to ensure accurate and reliable results. The lack of a formal inter-laboratory comparison study underscores the need for such an exercise to establish consensus on the most robust methods for various applications.
References
- 1. epa.gov [epa.gov]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous enantioselective determination of triazole fungicide this compound in vegetables, fruits, wheat, soil, and water by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the Metabolism and Dissipation Kinetics of this compound in Vegetables under Laboratory and Greenhouse Scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Environmental Impact of Flutriafol and Epoxiconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental impact of two widely used triazole fungicides, Flutriafol and Epoxiconazole. The information presented is intended to assist researchers and professionals in making informed decisions regarding the selection and use of these fungicides, considering their potential effects on various environmental compartments. The data is supported by experimental findings and standardized testing protocols.
I. Environmental Fate and Persistence
The environmental persistence of a fungicide is a critical factor in determining its long-term impact. Both this compound and Epoxiconazole exhibit a tendency to persist in the environment, particularly in soil.
Table 1: Comparison of Soil Persistence and Mobility
| Parameter | This compound | Epoxiconazole | Source(s) |
| Aerobic Soil Half-life (DT50) | 84 - 3466 days (very persistent) | 20 - 69 days (moderately persistent) | [1][2] |
| Mobility in Soil | Moderately to highly mobile; potential to leach to groundwater | Slightly mobile | [3][4] |
| Water Solubility | 99.1 mg/L (moderately soluble) | 7.9 mg/L (low solubility) | [5][6] |
| Bioaccumulation Potential | Not expected to bioaccumulate | Not expected to bioaccumulate | [1][4] |
Key Findings:
-
This compound demonstrates significantly higher persistence in soil compared to Epoxiconazole, with a half-life that can extend to several years under certain conditions[1][5].
-
Due to its higher water solubility and mobility, this compound has a greater potential to leach into groundwater, posing a risk of contamination[3].
-
Epoxiconazole, with its lower water solubility, is less likely to be mobile in the soil column[4].
-
Neither fungicide is expected to significantly bioaccumulate in organisms[1][4].
II. Ecotoxicity to Non-Target Organisms
The toxicity of fungicides to organisms other than the target fungi is a primary concern for environmental risk assessment. The following tables summarize the acute toxicity of this compound and Epoxiconazole to various non-target species.
Table 2: Aquatic Ecotoxicity
| Organism | Endpoint | This compound | Epoxiconazole | Source(s) |
| Fish (e.g., Rainbow Trout) | 96-hour LC50 | Moderately toxic | 3.14 mg/L (Highly toxic) | [5][7] |
| Aquatic Invertebrates (e.g., Daphnia magna) | 48-hour EC50 | Moderately toxic | Very toxic | [8][9] |
| Algae (e.g., Lemna minor) | 72-hour EC50 | 3.43 mg/L (Moderately toxic) | 2.31 mg/L (active ingredient), 2.9 µg/L (formulated product) (Very highly toxic) | [10][11] |
Table 3: Terrestrial Ecotoxicity
| Organism | Endpoint | This compound | Epoxiconazole | Source(s) |
| Earthworms (Eisenia fetida) | 14-day LC50 | Moderately toxic | 45.5 mg/kg (Moderately toxic) | [5][12] |
| Honeybees (Apis mellifera) | 48-hour LD50 (Oral & Contact) | Moderately toxic | Moderately toxic | [4][5] |
| Birds (e.g., Quail) | Acute Oral LD50 | Moderately toxic | Moderately toxic | [4][5] |
Key Findings:
-
Epoxiconazole is generally more toxic to aquatic organisms than this compound, exhibiting high to very high toxicity to fish, aquatic invertebrates, and algae[7][9][11]. The formulated product of Epoxiconazole shows significantly higher toxicity to algae than the active ingredient alone[11].
-
Both fungicides are classified as moderately toxic to earthworms, honeybees, and birds[4][5][12].
III. Mechanism of Toxic Action
This compound and Epoxiconazole belong to the triazole class of fungicides, which share a common mode of action. They inhibit the C14-demethylase enzyme (cytochrome P450 monooxygenase, CYP51), a key enzyme in the biosynthesis of ergosterol in fungi. Ergosterol is an essential component of fungal cell membranes. In non-target organisms, this inhibition of CYP enzymes can lead to endocrine disruption and developmental effects.
IV. Experimental Protocols
The environmental impact data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data are reliable and comparable across different studies and chemicals.
A. Soil Persistence: Aerobic and Anaerobic Transformation in Soil (OECD 307)
This test guideline is designed to determine the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.
Experimental Workflow:
Methodology:
-
Soil Selection and Preparation: Representative agricultural soils are collected, sieved, and characterized.
-
Test Substance Application: The test chemical, often radiolabeled for tracking, is applied to the soil samples at a specified concentration.
-
Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions. For aerobic testing, a continuous flow of air is maintained. For anaerobic testing, the soil is flooded, and the headspace is purged with an inert gas like nitrogen.
-
Sampling and Analysis: At predetermined intervals, soil samples are taken and extracted. The concentrations of the parent compound and its transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS). Volatile products, including CO2, are trapped and analyzed.
-
Data Analysis: The rate of degradation (DT50 and DT90 values) is calculated from the decline in the concentration of the parent compound over time. The formation and decline of major metabolites are also monitored. A mass balance is performed to account for the distribution of the applied radioactivity.[1][13]
B. Aquatic Ecotoxicity Testing
Standardized tests are used to assess the toxicity of chemicals to representative aquatic organisms.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test exposes Daphnia magna to a range of concentrations of the test substance. The endpoint is immobilization, and the EC50 (the concentration causing immobilization in 50% of the test organisms) is calculated[3][14].
-
Fish Acute Toxicity Test (OECD 203): This 96-hour test exposes fish (e.g., rainbow trout) to the test substance. The primary endpoint is mortality, from which the LC50 (the concentration causing death in 50% of the test fish) is determined[4][15].
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This 72-hour test measures the effect of the test substance on the growth of algae. The EC50 for growth inhibition is calculated based on the reduction in algal biomass compared to a control group[8][12].
V. Conclusion
Both this compound and Epoxiconazole present distinct environmental profiles that require careful consideration. This compound's high persistence in soil and potential for groundwater contamination are significant concerns. Conversely, Epoxiconazole demonstrates a higher acute toxicity to aquatic organisms. The choice between these fungicides should be guided by a thorough risk assessment that considers the specific environmental conditions of the application area, including soil type, proximity to water bodies, and the presence of sensitive non-target species. Further research into the chronic and sublethal effects of these fungicides, as well as their potential for mixture toxicity, is warranted to fully understand their environmental impact.
References
- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 4. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 5. This compound (Ref: PP 450) [sitem.herts.ac.uk]
- 6. Epoxiconazole (Ref: BAS 480F) [sitem.herts.ac.uk]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 9. fera.co.uk [fera.co.uk]
- 10. Evaluation of the Aquatic Toxicity of Several Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 13. oecd.org [oecd.org]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. fera.co.uk [fera.co.uk]
Flutriafol Field Trials: A Comparative Analysis of Efficacy Across Climatic Zones
A comprehensive review of field trial data demonstrates Flutriafol's robust performance in controlling key agricultural diseases across diverse climatic conditions. This guide provides a comparative analysis of this compound's efficacy against other fungicides, supported by experimental data from field validations in various regions.
This compound, a systemic triazole fungicide, is widely utilized for the management of a broad spectrum of fungal diseases in crucial crops such as cereals, soybeans, and coffee.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes, thereby disrupting fungal growth.[2][3] The systemic nature of this compound allows for rapid absorption and translocation within the plant, offering both preventative and curative protection to existing and new growth.[1][2][4] This guide synthesizes findings from multiple field trials to offer a clear comparison of its performance.
Comparative Efficacy in Wheat
Field trials on winter wheat have provided significant insights into the efficacy of this compound for controlling stripe rust. A study conducted in the United States evaluated this compound alongside several other commercially available fungicides. The results, detailed in Table 1, showcase the comparative performance in reducing disease severity and impacting crop yield.
Table 1: Efficacy of this compound and Other Fungicides on Stripe Rust in Winter Wheat
| Fungicide | Active Ingredient(s) | Application Rate (product/acre) | Stripe Rust Severity (%) 25 Days Post-Application | Yield (bushels/acre) |
| This compound | This compound | 6.8 fl oz | 40.0 | 79.5 |
| Absolute | Tebuconazole + Trifloxystrobin | 4.0 fl oz | 15.0 | 88.9 |
| Sparta | Tebuconazole | 4.0 fl oz | 20.0 | 88.6 |
| Quilt | Azoxystrobin + Propiconazole | 14.0 fl oz | 22.5 | 87.2 |
| Tilt | Propiconazole | 4.0 fl oz | 25.0 | 85.5 |
| Folicur | Tebuconazole | 4.0 fl oz | 25.0 | 84.9 |
| Stratego | Propiconazole + Trifloxystrobin | 10.0 fl oz | 32.5 | 82.6 |
| Headline | Pyraclostrobin | 9.0 fl oz | 50.0 | 77.8 |
| Quadris | Azoxystrobin | 15.4 fl oz | 62.5 | 72.4 |
| Untreated Control | - | - | 100.0 | 30.9 |
Data sourced from a 2005 field trial on winter wheat.[5]
While all fungicide treatments significantly increased yield compared to the untreated control, Absolute, Sparta, and Quilt demonstrated lower stripe rust severity 25 days after application compared to this compound in this particular trial.[5] However, all treatments provided a substantial yield increase, highlighting the economic benefits of fungicide application in the presence of disease.[5]
In the Wimmera region of Australia, another study on wheat demonstrated that timely application of triazole fungicides was cost-effective for stripe rust control. The study emphasized that a two-spray approach could be more beneficial than a single spray, particularly when disease pressure is present early in the season.[4]
Performance in Soybean Rust Management
In Brazil, a major soybean-producing region, Asian soybean rust is a significant threat.[6] Field trials have consistently shown that triazole fungicides, including those in the same class as this compound, are effective in managing this disease.[7][8] While specific data tables for this compound in direct comparison with a wide range of other fungicides in Brazil were not available in the searched literature, meta-analyses of numerous trials indicate that triazoles, in general, perform well, especially when used in mixtures with other fungicide classes like strobilurins to improve efficacy and manage resistance.[7][8]
Control of Coffee Leaf Rust
In the coffee-growing regions of Brazil, coffee leaf rust is a major concern.[9] A study on Conilon coffee (Coffea canephora) evaluated the efficacy of soil-applied triazole fungicides, including this compound. The results indicated that soil application of this compound was effective in controlling the disease.[9] The data from this study is summarized in Table 2, showing the area under the disease progress curve (AUDPC) for rust incidence.
Table 2: Efficacy of Soil-Applied this compound on Coffee Leaf Rust Incidence
| Treatment | Active Ingredient(s) | Application Method | AUDPC - Rust Incidence (2009-2010) | AUDPC - Rust Incidence (2010-2011) |
| This compound + Imidacloprid | This compound, Imidacloprid | Soil | 185.7 | 451.7 |
| Cyproconazole + Thiamethoxam | Cyproconazole, Thiamethoxam | Soil | 175.4 | 430.8 |
| Triadimenol + Imidacloprid | Triadimenol, Imidacloprid | Soil | 243.6 | 589.6 |
| Untreated Control | - | - | 489.1 | 1143.2 |
Data adapted from a study on Conilon coffee in Brazil.[9] A lower AUDPC value indicates better disease control.
The study concluded that soil application of cyproconazole or this compound provided the best control of coffee leaf rust and resulted in higher productivity.[9] This highlights the versatility of this compound in its application methods.
Experimental Protocols
A standardized approach is crucial for the accurate evaluation of fungicide efficacy in field trials. The following methodologies are representative of the protocols used in the cited studies.
Wheat Fungicide Trial Protocol
-
Experimental Design: Randomized complete block design with four to five replications.
-
Plot Size: Typically 11'x30' or similar dimensions to allow for accurate application and assessment while minimizing edge effects.
-
Variety Selection: A wheat variety susceptible to the target disease (e.g., stripe rust) is chosen to ensure adequate disease pressure for evaluation.
-
Fungicide Application: Fungicides are applied at recommended label rates using a CO2-pressurized backpack sprayer or a tractor-mounted sprayer calibrated to deliver a specific volume of water per acre. Applications are typically made at a specific growth stage, such as flag leaf emergence (Feekes 8-9), to protect the leaves that contribute most to yield.
-
Disease Assessment: Disease severity is visually assessed as the percentage of leaf area affected by the disease on the upper leaves of multiple plants within each plot. Assessments are conducted at multiple time points before and after fungicide application to monitor disease progression.
-
Data Collection: In addition to disease severity, data on grain yield (bushels per acre) and test weight (pounds per bushel) are collected at harvest.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments. A least significant difference (LSD) test is often used to compare treatment means.
Soybean Fungicide Trial Protocol
-
Experimental Design: Randomized complete block design with multiple replications.
-
Plot Establishment: Plots are often established in fields with a history of the target disease or where the previous crop was also soybeans to encourage disease development.
-
Fungicide Application: Applications are typically made at the R3 growth stage (beginning pod) as this is often the most critical time for protecting yield potential from foliar diseases.
-
Disease Evaluation: Disease incidence (percentage of plants with disease) and severity (percentage of leaf area affected) are recorded.
-
Yield Data: At maturity, the center rows of each plot are harvested, and grain yield is adjusted to a standard moisture content.
-
Economic Analysis: The economic impact of fungicide applications is often assessed by comparing the cost of the fungicide and application to the value of the yield increase over the untreated control.
Visualizing Experimental Processes
To better understand the workflow of these field trials and the factors influencing this compound's efficacy, the following diagrams are provided.
Caption: Experimental workflow for a typical fungicide field trial validation.
Caption: Logical relationship of climatic factors impacting this compound efficacy.
References
- 1. person.ces.ncsu.edu [person.ces.ncsu.edu]
- 2. 2019 Wheat Field Plot Trials Summary: Fungal and Bacterial Disease Trials [extension.sdstate.edu]
- 3. A guide to fungicide performance in wheat, barley and oilseed rape | AHDB [ahdb.org.uk]
- 4. farmtrials.com.au [farmtrials.com.au]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Flutriafol and Newer Fungicide Classes
In the dynamic landscape of agricultural science, the management of fungal pathogens is a perpetual challenge, necessitating a careful balance between efficacy, cost, and sustainability. This guide provides a detailed comparison of Flutriafol, a widely-used triazole fungicide, against newer classes of fungicides, primarily Succinate Dehydrogenase Inhibitors (SDHIs) and Quinone outside Inhibitors (QoIs). The analysis is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and methodologies.
Introduction to Fungicide Classes
This compound belongs to the Demethylation Inhibitors (DMIs) group, specifically the triazoles (FRAC Code 3).[1][2] It functions by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][3] This mode of action provides both preventative and curative effects against a broad spectrum of fungal diseases.[1][4][5]
Newer fungicide classes have emerged as significant players in crop protection. These include:
-
Quinone outside Inhibitors (QoIs) , also known as strobilurins (FRAC Code 11), which act by inhibiting mitochondrial respiration, thereby blocking energy production in fungi.[6][7] They are primarily used as preventative treatments.[7]
-
Succinate Dehydrogenase Inhibitors (SDHIs) (FRAC Code 7) also target fungal respiration but at a different site (Complex II) than QoIs.[6] They typically offer a broad disease spectrum and long-lasting residual activity.[6]
The selection of a fungicide strategy has significant economic and ecological implications. Factors such as the cost of the product, application expenses, potential yield benefits, and the risk of fungicide resistance development must be carefully weighed.[8][9][10]
Quantitative Data Comparison
The following tables summarize the key characteristics and performance metrics of this compound (DMI), QoIs, and SDHIs.
Table 1: General Characteristics of Key Fungicide Classes
| Feature | This compound (DMI) | Quinone outside Inhibitors (QoIs) | Succinate Dehydrogenase Inhibitors (SDHIs) |
| FRAC Code | 3[1] | 11[6] | 7[6] |
| Mode of Action | Sterol Biosynthesis Inhibition (C14-demethylase)[1][4] | Respiration Inhibition (Complex III)[6][7] | Respiration Inhibition (Complex II)[6] |
| Activity | Systemic, Curative, and Protective[4][5] | Primarily Preventative, Locally Systemic[7] | Preventative and some Curative, Longer Residual Activity[6] |
| Spectrum | Broad-spectrum (e.g., powdery mildew, rusts, leaf spots)[4] | Broad-spectrum | Narrower to Broad-spectrum, highly active on target diseases[6] |
| Resistance Risk | Moderate[2][6] | High[6][7] | High[6] |
Table 2: Economic and Environmental Profile
| Parameter | This compound (DMI) | Quinone outside Inhibitors (QoIs) & Succinate Dehydrogenase Inhibitors (SDHIs) |
| Relative Cost | Generally lower to moderate | Generally moderate to high |
| Application | Foliar sprays, seed treatments, soil applications[3] | Primarily foliar sprays |
| Yield Benefit | Variable, dependent on disease pressure; can range from zero to significant increases[8][11] | Often high, especially when used preventatively in high-potential crops |
| Soil Persistence | High, with an aerobic half-life from 84 to 3466 days[1] | Variable, but some can be persistent |
| Environmental Concerns | Potential for groundwater leaching due to mobility and persistence[1][5] | Concerns related to effects on non-target organisms and resistance development |
| Resistance Management | Essential to rotate with other modes of action[2] | Critical to use in mixtures and rotations to mitigate high resistance risk[6] |
Fungicide Resistance: A Critical Consideration
A significant factor in the long-term cost-benefit analysis is the risk of fungicide resistance. The repeated use of a single mode of action selects for resistant fungal strains, eventually rendering the fungicide ineffective.[2][12] Pathogens like powdery mildew have a high risk of developing resistance.[13]
-
This compound (DMIs): This class has a moderate risk of resistance development.[2][6] Reduced sensitivity and resistance have been reported in various pathogens, such as Septoria tritici blotch in wheat and northern corn leaf blight.[2][12]
-
QoIs and SDHIs: These newer classes are at a high risk for resistance.[6][7] Cross-resistance can also be an issue, where resistance to one active ingredient in a class confers resistance to others in the same class.[12]
Effective resistance management, involving the rotation and mixture of fungicides with different modes of action, is crucial for the sustained efficacy of all fungicide classes and represents a key "benefit" in any long-term analysis.[6]
Experimental Protocols
To ensure the objective evaluation of fungicide performance, standardized experimental protocols are essential. Below is a detailed methodology for a typical field-based fungicide efficacy trial.
Protocol: Field Efficacy Trial for Foliar Fungicides
-
Objective: To evaluate the efficacy of a test fungicide (e.g., this compound) compared to a newer fungicide and an untreated control in managing a target foliar disease on a specific crop.
-
Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.[14]
-
Replications: A minimum of three to four replications (blocks) should be established for statistical validity.[14]
-
Plots: Each plot should be of a sufficient size to minimize edge effects and allow for accurate application and assessment.[15]
-
-
Treatments:
-
Untreated Control (UTC): Sprayed with water only, to establish baseline disease levels.[14]
-
Test Product 1: this compound applied at the manufacturer's recommended rate.
-
Test Product 2: A newer fungicide (e.g., an SDHI or QoI) applied at its recommended rate.
-
Other standards or mixtures as required.
-
-
Trial Establishment and Maintenance:
-
Site Selection: Choose a uniform field with a history of the target disease.[14]
-
Crop Husbandry: Follow standard agronomic practices for the crop regarding planting, fertilization, and irrigation to ensure a healthy stand.[16]
-
Inoculation (Optional): If natural disease pressure is unreliable, artificial inoculation with the target pathogen can be performed to ensure a uniform disease challenge.
-
-
Fungicide Application:
-
Timing: Applications should be timed according to the product label, typically either preventatively (before disease onset) or at the first sign of symptoms.[7][17]
-
Equipment: Use a calibrated sprayer (e.g., CO2-pressurized backpack sprayer for small plots) to ensure accurate and uniform application volume and pressure.
-
Records: Document all application details, including date, time, weather conditions (temperature, humidity, wind speed), and growth stage of the crop.
-
-
Data Collection and Assessment:
-
Disease Severity: Assess disease severity at multiple time points (e.g., 7, 14, and 21 days after the final application) using a standardized rating scale (e.g., percentage of leaf area affected).
-
Yield: At crop maturity, harvest the center rows of each plot to determine the grain or fruit yield. Adjust for moisture content to a standard level.
-
Phytotoxicity: Observe and record any signs of crop injury (e.g., stunting, chlorosis) resulting from the fungicide applications.
-
-
Statistical Analysis:
-
Analyze the collected data (disease severity, yield) using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD) to determine statistically significant differences among the treatment means.
-
Visualizations: Pathways and Workflows
Mode of Action: this compound (DMI Fungicide)
Caption: Mechanism of this compound, which inhibits the C14-demethylase enzyme, blocking ergosterol synthesis.
Experimental Workflow for Fungicide Efficacy Trial
Caption: A typical workflow for conducting a field trial to evaluate fungicide efficacy.
Logic Diagram for Fungicide Resistance Management
Caption: Strategy for managing fungicide resistance by rotating different modes of action (MoA) over seasons.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. afren.com.au [afren.com.au]
- 3. This compound Fungicide Uses and Benefits in Modern Agriculture Practices [cnagrochem.com]
- 4. This compound 25% SC | Broad-Spectrum Systemic Fungicide for Cereal Crops and Horticulture [allpesticides.com]
- 5. This compound (Ref: PP 450) [sitem.herts.ac.uk]
- 6. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 7. Preventative and Curative Fungicides | Integrated Crop Management [crops.extension.iastate.edu]
- 8. extension.iastate.edu [extension.iastate.edu]
- 9. Fungicide Costs [purduelandscapereport.org]
- 10. The cost of fungicide resistance evolution in multi-field plant epidemics | PLOS Sustainability and Transformation [journals.plos.org]
- 11. bcg.org.au [bcg.org.au]
- 12. University of Kentucky researcher uncovers fungicide resistance threat, providing crucial findings for farmers | UK Research [research.uky.edu]
- 13. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crop Protection Network [cropprotectionnetwork.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. ppqs.gov.in [ppqs.gov.in]
- 17. This compound 125 g/l SC – Zenith Crop Sciences [zenithcropsciences.com]
Safety Operating Guide
Personal protective equipment for handling Flutriafol
This guide provides essential safety and logistical information for handling the fungicide Flutriafol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and First Aid
This compound is a triazole fungicide that is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory system.[1][2][3] Prolonged or delayed treatment of eye contact may lead to permanent damage.[1] It is classified as a WHO Class II moderately hazardous pesticide.[4]
First Aid Measures:
-
If Swallowed: Rinse mouth and call a poison control center or doctor for treatment advice. Do NOT induce vomiting.[1][3]
-
If Inhaled: Move the person to fresh air. If the person is not breathing, give artificial respiration. Call a poison control center or doctor for assistance.[1][5]
-
In Case of Eye Contact: Hold the eye open and rinse slowly and gently with water for at least 15-20 minutes.[6][7] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Seek medical advice if irritation persists.[3][7]
-
In Case of Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[5][6]
Personal Protective Equipment (PPE)
To minimize exposure risks, appropriate PPE must be worn during the handling and application of this compound.[8] The recommended equipment includes:
| PPE Category | Specification | Rationale |
| Hand Protection | Elbow-length PVC, neoprene, or nitrile rubber gloves.[3][6][9][10] | Prevents skin contact. Latex, leather, and fabric gloves are not suitable as they do not offer adequate protection against chemical pesticides.[10] |
| Eye & Face Protection | Safety goggles with side protection or a face shield.[3][9] | Protects against splashes and eye irritation.[1][3] |
| Body Protection | Long-sleeved shirt and long pants, or cotton overalls buttoned to the neck and wrist.[7][9] | Minimizes skin exposure. |
| Respiratory Protection | Generally not required in well-ventilated areas.[11] Use an approved respirator if there is a risk of inhaling mists or vapors, or when cleaning up spills.[1][11] | Protects against respiratory tract irritation from inhalation.[1][3] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for safety and maintaining the chemical's stability.
Step 1: Preparation
-
Ventilation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood or outdoors.[1][5]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are in close proximity and are operational.[1]
-
PPE Inspection: Before use, check all PPE for signs of damage, such as cracks or holes.[10]
-
Donning PPE: Put on PPE in the correct sequence: gloves first, then overalls, boots, and finally, eye and respiratory protection.[10]
Step 2: Handling
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is being handled or stored.[1][3]
-
Minimize Generation of Mists: Handle the chemical carefully to prevent the formation of aerosols or mists.[4][12]
-
Spill Management: In the event of a spill, evacuate non-essential personnel.[1] Wearing full PPE, contain the spill with an absorbent material like sand, earth, or vermiculite.[1][6] Collect the spilled material into a suitable, sealable container for disposal.[6] Prevent the spill from entering drains or waterways.[1][6]
Step 3: Post-Handling and Decontamination
-
Hygiene: After handling, and before eating, drinking, or smoking, wash hands, arms, and face thoroughly with soap and water.[9]
-
PPE Removal: Remove PPE in the reverse order of donning: eye protection, respirator, boots, overalls, and finally gloves (wash the outside of gloves before removing).[7][10]
-
Cleaning: Wash contaminated clothing and reusable PPE separately from other laundry before storage or re-use.[6][7]
Storage
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[1][3][9]
-
Keep away from food, drink, animal feedstuffs, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3] The ideal storage temperature is between 0-30°C.[13]
Disposal Plan
Improper disposal of pesticide wastes is a violation of federal law.[14]
-
Excess Product: On-site disposal of concentrated product is not acceptable.[6] Unwanted chemicals should be disposed of through a licensed chemical destruction plant or a local hazardous waste collection program.[5][6] Do not contaminate water, food, or feed through disposal.[5][7]
-
Containers: Never reuse empty containers for any other purpose.[6] Containers should be triple-rinsed (or equivalent), with the rinsate added to the spray tank.[6] The cleaned container can then be offered for recycling or reconditioning.[5][6] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill or via controlled incineration where permitted.[5]
Exposure and Toxicity Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Acceptable Daily Intake (ADI) | 0.01 mg/kg/day | [1][6] |
| Supplier Recommended Exposure Standard | 1.5 mg/m³ | [6] |
| WHO Hazard Classification | Class II (Moderately hazardous) | [4] |
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. genfarm.com.au [genfarm.com.au]
- 2. This compound Safety Data Sheet Information and Purchasing Guidelines [cnagrochem.com]
- 3. genfarm.com.au [genfarm.com.au]
- 4. This compound (Ref: PP 450) [sitem.herts.ac.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pestgenie.com.au [pestgenie.com.au]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. This compound Fungicide Safety Data Sheet and Handling Guidelines for Effective Use [cnagrochem.com]
- 9. herbiguide.com.au [herbiguide.com.au]
- 10. Which personal protective equipment do you need to [royalbrinkman.com]
- 11. sabakem.com [sabakem.com]
- 12. agilent.com [agilent.com]
- 13. What are the storage conditions and shelf life of this compound? - Knowledge [rayfull.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
